molecular formula C6H7ClN2O2 B1332957 6-Aminonicotinic acid monohydrochloride CAS No. 5336-87-8

6-Aminonicotinic acid monohydrochloride

Cat. No.: B1332957
CAS No.: 5336-87-8
M. Wt: 174.58 g/mol
InChI Key: KPOMCBXVDGLPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminonicotinic acid monohydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMCBXVDGLPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201523
Record name 6-Aminonicotinic acid monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-87-8
Record name 6-Aminonicotinic acid monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5336-87-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminonicotinic acid monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P7VVU9OER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Profiling of 6-Aminonicotinic Acid Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Assay Development and Synthesis

Executive Summary

6-Aminonicotinic acid monohydrochloride (6-ANA[1][2]·HCl) serves as a critical pharmacophore in medicinal chemistry, particularly as a linker in antibody-drug conjugates (ADCs) and a core scaffold in bacterial DNA gyrase inhibitors.[1][2] While the parent free acid (CAS 3167-49-5) is widely cataloged, the hydrochloride salt (CAS 5336-87-8) offers distinct solubility and stability profiles essential for aqueous-based biochemical assays.[1][2]

This guide addresses the common "solubility vs. stability" paradox researchers face with aminopyridines. It provides validated protocols for handling the hygroscopic salt and distinguishing its protonation states, ensuring reproducibility in drug development workflows.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2]

The defining feature of 6-ANA·HCl is the site of protonation.[1][2] Unlike aliphatic amines, the exocyclic amino group at position 6 is not the primary basic site.[1][2] Resonance delocalization pushes electron density onto the pyridine ring nitrogen (N1), making it the preferred protonation site.[1][2] This distinction is vital for interpreting NMR spectra and understanding ligand-binding interactions.

Table 1: Key Chemical Constants
PropertySpecificationNotes
Compound Name This compoundSalt form
CAS Number 5336-87-8 Distinct from parent (3167-49-5)
Molecular Formula C₆H₇ClN₂O₂C₆H₆N₂O₂[1][2][3][4] · HCl
Molecular Weight 174.59 g/mol Parent: 138.12
pKa (Predicted) pKa₁ ≈ 3.7 (COOH), pKa₂ ≈ 6.8 (Pyridine NH⁺)Values shift in high ionic strength buffers
Appearance White to off-white crystalline powderYellowing indicates oxidation
Structural Dynamics & Protonation

The following diagram illustrates the resonance stabilization that dictates the salt's formation.[1][2] The chloride ion stabilizes the pyridinium cation, disrupting the strong intermolecular hydrogen bonding of the parent zwitterion and thereby enhancing water solubility.[1][2]

ProtonationLogic cluster_resonance Expert Note: Resonance Effect FreeAcid Free Acid (Zwitterion) Low Solubility (Lattice Energy High) Transition Protonation at N1 (Ring Nitrogen) FreeAcid->Transition Acidification HCl + HCl (1.0 eq) HCl->Transition Salt HCl Salt Form High Solubility (Ionic Solvation) Transition->Salt Stabilization by Cl- Resonance Lone pair on exocyclic -NH2 delocalizes into ring, increasing basicity of N1.

Figure 1: Reaction pathway for the formation of 6-ANA·HCl, highlighting the N1 ring nitrogen as the thermodynamic protonation site.[1][2]

Part 2: Physical & Thermodynamic Properties[1][2]
Solubility Profiling

The parent acid is sparingly soluble in water (~1 g/L) due to isoelectric precipitation near pH 3-4.[1][2] The monohydrochloride salt significantly improves this, but it is pH-sensitive .[1][2]

  • Acidic Media (pH < 2): Highly soluble (>50 mg/mL).[1][2] The molecule exists as a cation.[1][2]

  • Buffered Media (pH 7.4): The salt will dissociate.[1][2] If the concentration exceeds the solubility limit of the free acid generated in situ, precipitation will occur.[1][2]

    • Expert Tip: When preparing stock solutions for biological assays (pH 7.4), dissolve the HCl salt in DMSO first, or ensure the final concentration in the buffer is <1 mM to prevent "crashing out."[1][2]

Thermal Properties[1][2][5][6]
  • Melting Point: The salt does not melt cleanly.[1][2] It typically undergoes decomposition (browning/charring) between 235°C – 260°C .[1][2]

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2] Exposure to ambient humidity can lead to the formation of a hydrate or clumping, which alters the effective molecular weight.[1][2]

Part 3: Analytical Characterization[1][2]

To validate the identity of 6-ANA·HCl, specifically distinguishing it from the free acid, use the following spectroscopic markers:

  • ¹H-NMR (DMSO-d₆):

    • Shift Diagnostic: Look for the downfield shift of the aromatic proton at position 2 (adjacent to the ring nitrogen).[1][2] In the free acid, this typically appears near δ 8.5 ppm.[1][2] In the HCl salt, the descreening effect of the N1 positive charge shifts this signal to δ 8.7–8.9 ppm .[1][2]

    • Exchangeable Protons: A broad singlet >10 ppm indicates the carboxylic acid/pyridinium protons.[1][2]

  • Chloride Content Titration:

    • Perform an argentometric titration (AgNO₃) to confirm the stoichiometry.[1][2]

    • Target: 20.3% Cl⁻ by mass.[1][2] Significant deviation indicates either excess HCl (solvated) or hydrolysis back to the free acid.[1][2]

Part 4: Handling, Stability & Storage[1][2][5]

The "Yellowing" Phenomenon: Aminopyridines are susceptible to photo-oxidation, turning from white to yellow/brown over time.[1][2] This is accelerated by moisture.[1][2]

  • Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for room temperature storage.[1][2]

  • Handling: Use non-metallic spatulas if possible, as acidic salts can corrode trace metals, which in turn catalyze oxidation.[1][2]

Part 5: Experimental Protocols
Protocol A: Preparation of High-Purity Stock Solution

For use in enzyme inhibition assays (e.g., DNA gyrase).[1][2]

  • Weighing: Weigh 17.5 mg of 6-ANA·HCl into a microcentrifuge tube.

    • Correction: Calculate mass based on the specific batch's water content (from CoA) to ensure 100 mM accuracy.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO .[1][2]

    • Why DMSO? Water can cause slow hydrolysis or pH fluctuations depending on the stock concentration.[1][2] DMSO stabilizes the salt form.[1][2]

  • Sonicate: Sonicate for 30-60 seconds until fully dissolved. Solution should be clear and colorless.[1][2]

  • Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Recrystallization (Purification)

Use this if your batch has yellowed or contains free acid impurities.[1][2]

Recrystallization Step1 Dissolve Crude Salt in Min. Vol. 10% HCl (aq) Temp: 60°C Step2 Hot Filtration (Remove insoluble particulates) Step1->Step2 Step3 Slow Cooling to 4°C (Overnight) Step2->Step3 Step4 Precipitation of White Needles Step3->Step4 Step5 Wash with Cold Ethanol (Removes excess HCl) Step4->Step5 Step6 Vacuum Dry (40°C, 4 hours) Step5->Step6

Figure 2: Step-by-step workflow for the purification of 6-ANA·HCl to remove oxidation byproducts.[1][2]

Protocol Steps:

  • Dissolve crude material in minimal 10% HCl at 60°C. Note: Using water alone may cause partial dissociation.[1][2]

  • Filter while hot to remove oxidized polymers (often dark specks).[1][2]

  • Allow to cool slowly to 4°C. Rapid cooling traps impurities.[1][2]

  • Filter crystals and wash with cold absolute ethanol . Do not wash with water, as you will lose significant yield.[1][2]

  • Dry under high vacuum.[1][2]

References
  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link]

  • Williams, R. (2022).[1][2][4] pKa Data Compilation: Pyridines and Amino Acids. Organic Chemistry Data. Retrieved from [Link][1][2]

Sources

A Technical Guide to 6-Aminonicotinic Acid Monohydrochloride: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Aminonicotinic acid monohydrochloride, a pivotal building block in modern pharmaceutical and chemical research. This document delves into the core physicochemical properties of the compound, with a primary focus on its molecular weight and structural attributes. We will explore validated methodologies for its synthesis, purification, and analytical characterization, presenting detailed, field-proven protocols essential for quality control and experimental reproducibility. Furthermore, this guide synthesizes current research to highlight its key applications in drug development, particularly as a precursor for enzyme inhibitors and metabolic modulators. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to effectively utilize this versatile chemical intermediate.

Introduction: A Versatile Pyridine Intermediate

6-Aminonicotinic acid, a derivative of pyridine-3-carboxylic acid (nicotinic acid), is an aromatic amine and aminopyridine that serves as a crucial intermediate in organic synthesis.[1][2] Its hydrochloride salt, this compound (CAS No: 5336-87-8), is often preferred in experimental and industrial settings. The protonation of the basic amino group to form the hydrochloride salt significantly enhances the compound's stability and aqueous solubility compared to its free base form, simplifying its handling and application in various reaction media.

The molecule's bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, makes it a highly versatile scaffold. This dual reactivity is leveraged by medicinal chemists to construct complex heterocyclic systems and introduce key pharmacophoric features into novel drug candidates.[3] Its utility spans from the development of antibacterial agents to novel therapeutics targeting metabolic diseases, making a thorough understanding of its properties and handling a necessity for innovation in these fields.[2][4][5]

Core Physicochemical Properties and Molecular Characteristics

The precise molecular weight and chemical identity of a starting material are foundational to all subsequent research, ensuring stoichiometric accuracy in reactions and correct interpretation of analytical data. This compound is a well-characterized compound with the properties detailed below.

PropertyValueSource(s)
Compound Name This compound[6][7]
Synonyms 6-Amino-3-pyridinecarboxylic acid monohydrochloride; 6-AMINO-NICOTINIC ACID HCL[6][7]
CAS Number 5336-87-8[6][8][9]
Molecular Formula C₆H₇ClN₂O₂[6][8]
Molecular Weight 174.58 g/mol [6][8]
Exact Mass 174.02000 u[6]
Appearance White to off-white or light yellow crystalline solid/powder[3][10]
Parent Compound Solubility Water: ~1.0 g/L (20°C)[3]

The structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group at the 6-position. The monohydrochloride form indicates that one equivalent of hydrogen chloride has reacted with the parent molecule, typically protonating the more basic nitrogen of the amino group. This salt formation is a critical feature, as it disrupts the crystal lattice of the zwitterionic free base, thereby improving its solubility in polar and aqueous solvents—a significant advantage for downstream processing and formulation development.

Synthesis and Quality-Controlled Manufacturing

The production of high-purity this compound is a multi-step process that demands rigorous control to ensure the final product is suitable for pharmaceutical applications. The quality of the final intermediate is directly dependent on the integrity of each step, from synthesis to purification.

General Synthesis Pathway

A common and efficient route involves the synthesis of the 6-Aminonicotinic acid free base, followed by its conversion to the hydrochloride salt.

  • Synthesis of 6-Aminonicotinic Acid (Free Base) : The free base (CAS: 3167-49-5) is often prepared via the alkaline hydrolysis of its corresponding ester, such as Ethyl 6-aminonicotinate.[11] This reaction is typically performed using sodium hydroxide in a methanol-water solvent system. The reaction is driven to completion by heating, after which the methanol is removed, and the aqueous solution is carefully acidified to a pH of approximately 3. This crucial pH adjustment protonates the carboxylate, causing the less soluble free acid to precipitate, allowing for its isolation by filtration.[11]

  • Conversion to Monohydrochloride Salt : The isolated and dried 6-Aminonicotinic acid is then suspended in a suitable solvent, such as methanol or isopropanol. An equimolar amount of concentrated hydrochloric acid or a solution of HCl in the chosen solvent is added. The resulting salt precipitates from the solution and can be collected, washed with a non-polar solvent like diethyl ether to remove residual acid, and dried under vacuum. This method is highly effective for producing a pure, crystalline salt.[5]

G cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Salt Formation A Ethyl 6-aminonicotinate B Hydrolysis (NaOH, MeOH/H₂O) A->B C Sodium 6-aminonicotinate (in solution) B->C D Acidification (HCl to pH ~3) C->D E Precipitation & Isolation D->E F 6-Aminonicotinic Acid (Free Base) E->F G 6-Aminonicotinic Acid (Free Base) H Reaction with HCl (in Methanol) G->H I Crystallization & Isolation H->I J This compound I->J

Fig 1. General workflow for the synthesis of this compound.
Manufacturing and Quality Standards

For use in drug development, this intermediate must meet stringent quality criteria. Reputable suppliers ensure a purity of ≥99.0%, typically verified by High-Performance Liquid Chromatography (HPLC).[4] Further quality control standards include strict limits on residual solvents, heavy metals, and loss on drying, ensuring lot-to-lot consistency and preventing the introduction of harmful impurities into downstream processes.[4]

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and quality of this compound requires a suite of robust analytical methods. The following protocols represent a validated system for comprehensive characterization.

Protocol 1: Identity and Purity Assessment by Reverse-Phase HPLC

This method is the cornerstone of quality control, providing quantitative data on the purity of the compound and detecting any synthesis-related impurities.

  • Principle of Causality : Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. 6-Aminonicotinic acid, being a polar molecule, elutes relatively quickly. The acidic mobile phase (e.g., using formic acid) ensures the carboxylic acid is protonated, leading to a single, sharp peak. UV detection is chosen based on the pyridine ring's strong chromophore, which absorbs UV light effectively around 254-265 nm.

  • Step-by-Step Methodology :

    • Preparation of Mobile Phase :

      • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

      • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

      • Degas both solutions for 15 minutes using sonication or vacuum filtration.

    • Sample Preparation : Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 Water/Methanol mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the same diluent.

    • Chromatographic Conditions :

      • Column : C18, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate : 1.0 mL/min.

      • Injection Volume : 10 µL.

      • Column Temperature : 30 °C.

      • UV Detector Wavelength : 262 nm.

      • Gradient Program : Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Analysis : Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Quantitative Analysis via Ion-Exchange Chromatography (IEX)

For the most accurate quantification, especially in complex matrices, ion-exchange chromatography followed by post-column derivatization is the gold-standard method.[12]

  • Principle of Causality : IEX separates molecules based on their net charge.[12] At a controlled pH, the amino group of 6-aminonicotinic acid will be protonated (positive charge), allowing it to bind to a cation-exchange column. Elution is achieved by increasing the salt concentration or pH of the mobile phase. Post-column derivatization with ninhydrin reacts specifically with primary and secondary amines to produce a colored compound (Ruhemann's purple), which can be accurately quantified with a photometric detector.[12] This method is highly specific and robust, as it avoids potential issues from multiple derivatives that can occur with pre-column methods.[12]

  • Step-by-Step Methodology :

    • Sample Preparation : Prepare a sample solution in an acidic buffer (e.g., pH 2.2 citrate buffer) to ensure full protonation of the amino group.

    • IEX Separation :

      • Inject the sample onto a cation-exchange column.

      • Elute the bound amino acid using a step or gradient elution with buffers of increasing ionic strength or pH.

    • Post-Column Derivatization : The column eluent is continuously mixed with a ninhydrin reagent solution and passed through a high-temperature reaction coil (e.g., 130 °C).

    • Detection : The colored product is detected photometrically at 570 nm.

    • Quantification : The concentration is determined by comparing the peak area to that of a certified reference standard run under the same conditions.

A Prepared Sample (in pH 2.2 buffer) B Injection A->B C Cation-Exchange Column B->C D Separated Analyte C->D E Mixing with Ninhydrin Reagent D->E F High-Temp Reaction Coil E->F G Photometric Detector (570 nm) F->G H Chromatogram (Data Acquisition) G->H

Fig 2. Workflow for quantitative analysis by IEX with post-column derivatization.

Key Applications in Research and Drug Development

The utility of this compound stems from its capacity to serve as a foundational element in the synthesis of diverse, biologically active molecules.

  • Inhibitors of Bacterial Enzymes : The compound is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2] This makes it a valuable starting point for the development of novel antibacterial agents, a critical area of research given the rise of antibiotic resistance.

  • Precursor for Cancer Therapeutics : Its derivative, Methyl 6-aminonicotinate, has been utilized in the synthesis of selective inhibitors for histone deacetylase 3 (HDAC3), a target of interest in oncology, particularly for targeting breast cancer stem cells.[5]

  • Development of Metabolic Modulators : The scaffold has been instrumental in creating glucokinase activators.[5] Glucokinase plays a key role in glucose metabolism, and activators represent a promising therapeutic approach for type 2 diabetes.[5]

  • General Pharmaceutical Intermediate : Beyond specific targets, it is widely used as a versatile building block for creating substituted pyridine libraries for high-throughput screening in drug discovery campaigns.[3][11]

cluster_apps A 6-Aminonicotinic Acid Monohydrochloride B Antibacterial Agents (DNA Gyrase Inhibitors) A->B C Cancer Therapeutics (HDAC3 Inhibitors) A->C D Diabetes Treatment (Glucokinase Activators) A->D E Agrochemicals & Screening Libraries A->E

Fig 3. Major application areas derived from the 6-aminonicotinic acid scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

  • Primary Hazards :

    • Causes serious eye irritation.[1][10][13]

    • Causes skin irritation.[1][10][13]

    • May cause respiratory irritation upon inhalation of dust.[1][10]

  • Recommended Handling and Storage Procedures :

ProcedureRecommendationSource(s)
Personal Protective Equipment Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[8][10]
Ventilation Handle in a well-ventilated area or in a chemical fume hood to avoid dust formation and inhalation.[6][10]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][10]
First Aid (Skin) Wash off immediately with plenty of soap and water. If irritation persists, consult a physician.[8][10]
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[3][10]
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound stands out as a chemical intermediate of significant value. With a molecular weight of 174.58 g/mol , its well-defined physicochemical properties and versatile reactivity make it indispensable for researchers in medicinal chemistry and drug development. The adoption of robust synthesis and analytical protocols, such as those detailed in this guide, is paramount to ensuring the quality and reproducibility of research outcomes. As the demand for novel therapeutics continues to grow, the strategic application of foundational building blocks like this compound will remain a key driver of scientific advancement.

References

  • CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents. (n.d.). Google Patents.
  • Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

  • Methyl 6-aminonicotinate – preparation and application - Georganics. (2023, December 28). Georganics. Retrieved February 11, 2026, from [Link]

  • MSDS of 6-aMino-nicotinic acid hydrochloride - Capot Chemical. (2026, January 31). Capot Chemical. Retrieved February 11, 2026, from [Link]

  • 6-Aminonicotinic acid - SAFETY DATA SHEET. (2025, September 15). Angene. Retrieved February 11, 2026, from [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • 6-Aminonicotinic acid 3167-49-5 | Nanjing Tengxiang Import & Export Co. Ltd. (n.d.). LookChem. Retrieved February 11, 2026, from [Link]

  • Spectrophotometric Method for the Estimation of 6-Aminopenicillanic Acid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

Sources

Technical Monograph: 6-Aminonicotinic Acid Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Nomenclature, Chemical Architecture, and Drug Development Applications

Executive Summary

6-Aminonicotinic acid monohydrochloride (6-ANA[1][2]·HCl) is a bifunctional pyridine derivative serving as a critical pharmacophore in medicinal chemistry.[1][2] Distinguished by its amphoteric nature and specific hydrogen-bonding capabilities, it acts as a primary scaffold in the synthesis of bacterial DNA gyrase inhibitors, GABA_A receptor agonists, and NAD+ biosynthesis modulators.[1][2] This guide provides a rigorous analysis of its nomenclature, protonation mechanics, synthetic pathways, and analytical validation.[1][2]

Chemical Identity & Nomenclature

IUPAC Name: 6-Aminopyridine-3-carboxylic acid hydrochloride Common Name: this compound[1][2]

Nomenclature Derivation

The systematic naming follows the IUPAC hierarchy where the carboxylic acid group takes priority over the amine and the pyridine ring.[1][2]

  • Parent Structure: Pyridine-3-carboxylic acid (Nicotinic acid).[1][2][3]

  • Substituent: An amino group (-NH₂) at position 6.[1][2][4][5][6][7][8][9]

  • Salt Formation: The "monohydrochloride" designation indicates a 1:1 stoichiometric association with HCl.[1][2]

Structural Dynamics and Protonation Site (Expert Insight)

A common misconception in pyridine chemistry is assuming the exocyclic amine is the most basic site.[1] In 6-aminonicotinic acid, the exocyclic nitrogen's lone pair is delocalized into the aromatic ring, significantly reducing its basicity.[1][2] Consequently, protonation occurs at the ring nitrogen (N1) , forming a stabilized pyridinium cation.[1][2]

This amidine-like resonance stabilization is critical for understanding the compound's binding affinity in enzyme pockets (e.g., DNA gyrase), where the protonated ring nitrogen often acts as a hydrogen bond donor.[1][2]

Protonation Neutral Neutral Species (Lone pair on N1 available) HCl + HCl Salt Monohydrochloride Salt (Protonation at Ring N1) Neutral->Salt Protonation HCl->Salt Note NOTE: Exocyclic NH2 lone pair delocalizes into ring, rendering it non-basic. Note->Neutral

Figure 1: Protonation logic for 6-aminonicotinic acid. The ring nitrogen is the thermodynamically favored site for protonation.[1][2]

Physicochemical Specifications

PropertySpecification
CAS Number (HCl salt) 5336-87-8
CAS Number (Free Acid) 3167-49-5
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO; slightly soluble in methanol
pKa (Ring N) ~3.8 (Reduced from pyridine's 5.2 due to -COOH electron withdrawal)
pKa (Carboxyl) ~4.8
Melting Point >300 °C (Decomposes)

Synthesis & Manufacturing Protocols

Synthetic Route: Nucleophilic Aromatic Substitution

The most robust industrial route involves the amination of 6-chloronicotinic acid.[1][2] This pathway avoids the use of unstable intermediates and allows for easy purification.[1][2]

Reagents: 6-Chloronicotinic acid, Aqueous Ammonia (28%), Copper(II) sulfate (catalyst).[1]

Step-by-Step Protocol:

  • Charge: Load a high-pressure autoclave with 6-chloronicotinic acid (1.0 eq) and 28% aqueous ammonia (10.0 eq). Add catalytic CuSO₄ (0.05 eq).[1][2]

  • Reaction: Seal and heat to 140°C for 12–16 hours. The pressure will rise; ensure the vessel is rated for >20 bar.[1][2]

  • Workup: Cool to room temperature. Vent excess ammonia.[1][2]

  • Acidification: Adjust pH to 3.5 using concentrated HCl to precipitate the free acid.

  • Salt Formation: Resuspend the wet cake in methanol. Add 1.1 eq of concentrated HCl. Heat to reflux to dissolve, then cool to 0°C to crystallize the monohydrochloride salt.[1][2]

  • Drying: Filter and dry under vacuum at 50°C.

Synthesis Start 6-Chloronicotinic Acid Step1 Amination (NH4OH, CuSO4, 140°C) Start->Step1 Inter 6-Aminonicotinic Acid (Free Base) Step1->Inter Step2 Salt Formation (MeOH, conc. HCl) Inter->Step2 Final 6-Aminonicotinic Acid Monohydrochloride Step2->Final

Figure 2: Industrial synthesis workflow via nucleophilic aromatic substitution.

Applications in Drug Discovery[1][2][4][10]

Bacterial DNA Gyrase Inhibition

6-Aminonicotinic acid derivatives act as bioisosteres for the quinolone core.[1][2] The 6-amino group functions as a hydrogen bond donor to Asp73 in the GyrB subunit of DNA gyrase, while the carboxylic acid coordinates with magnesium ions in the active site.[1][2]

GABA_A Receptor Agonists

The compound serves as a scaffold for developing selective GABA_A agonists.[1][2] The zwitterionic character of the free acid mimics the neurotransmitter GABA (γ-aminobutyric acid), allowing it to span the agonist binding site at the α/β interface.[1][2]

DNA-Encoded Libraries (DEL)

Due to its high solubility and distinct functional handles (amine and carboxylic acid), 6-ANA[1][2]·HCl is a "privileged structure" in DEL synthesis.[1][2] It is frequently used as a capping agent or a core scaffold where the acid is coupled to the DNA tag and the amine is diversified.[1][2]

Analytical Characterization

To validate the identity and purity of 6-Aminonicotinic acid HCl, the following analytical controls are required.

HPLC Method[1][2][4][10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

  • Detection: UV at 260 nm (max absorption of pyridine ring).[1][2]

  • Retention Time: Expect early elution (~3-5 min) due to high polarity.[1][2]

¹H NMR Interpretation (DMSO-d₆)
  • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (often broadened or invisible if exchanging).[1][2]

  • δ 8.55 ppm (d, J=2.0 Hz, 1H): H-2 (Ortho to acid, most deshielded).[1][2]

  • δ 7.95 ppm (dd, J=8.8, 2.0 Hz, 1H): H-4.

  • δ 6.90 ppm (d, J=8.8 Hz, 1H): H-5 (Ortho to amine).[1][2]

  • δ 8.0-9.0 ppm (br s, 3H): Protonated amine/pyridinium signals (specific to HCl salt).[1][2]

References

  • IUPAC Nomenclature of Organic Chemistry . "Rule C-12: Carboxylic Acids and Their Derivatives."[1][2] International Union of Pure and Applied Chemistry.[1][2] Link

  • Synthesis of 6-Aminonicotinic Acid . ChemicalBook Protocols. Retrieved from [1][2]

  • Pharmacological Evaluation of 6-Aminonicotinic Acid Analogues . European Journal of Medicinal Chemistry, 2014.[1][5] Link

  • pKa Values of Pyridine Derivatives . Organic Chemistry Data. Retrieved from [1][2]

  • Safety Data Sheet (SDS) - 6-Aminonicotinic Acid . Fisher Scientific.[1] Link[1][2]

Sources

6-Aminonicotinic Acid Monohydrochloride: Biological Activity & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Aminonicotinic acid monohydrochloride , focusing on its dual role as a bioactive pharmacophore and a metabolic precursor.

Executive Summary & Chemical Identity

6-Aminonicotinic acid (6-ANA) is a bifunctional pyridine derivative structurally analogous to Nicotinic Acid (Vitamin B3) and the potent antimetabolite 6-Aminonicotinamide (6-AN). While often used as a privileged scaffold in DNA-encoded libraries (DEL) and medicinal chemistry, 6-ANA possesses distinct biological activities dependent on the biological system (bacterial vs. mammalian) and its metabolic processing.

Unlike its amide counterpart (6-AN), which is highly neurotoxic and cell-permeable, 6-ANA exhibits low intrinsic membrane permeability in mammalian cells due to its zwitterionic carboxylate moiety. However, once intracellular or when applied to bacteria, it acts as a potent inhibitor of DNA replication enzymes and a substrate for lethal metabolic synthesis.

Chemical Profile
PropertyDetail
Compound Name This compound
Parent CAS 3167-49-5 (Free Acid)
Salt CAS Refer to specific vendor batch (HCl salt improves aqueous solubility)
Molecular Formula C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9] · HCl
Functional Groups C3-Carboxylic Acid (H-bond donor/acceptor), C6-Primary Amine
Solubility Soluble in DMSO, Water (HCl salt); Poor solubility in non-polar organic solvents.

Biological Mechanisms of Action

The biological activity of 6-ANA is bifurcated into two distinct mechanisms: Direct Enzymatic Inhibition (Bacteria) and Metabolic Lethal Synthesis (Mammalian/Eukaryotic).

Bacterial Targets: DNA Gyrase & Topoisomerase IV

In prokaryotes, 6-ANA acts as an inhibitor of bacterial type II topoisomerases.

  • Target: It binds to the ATP-binding subunit (ParE/GyrB) of Topoisomerase IV and DNA Gyrase .

  • Mechanism: It competes with ATP, preventing the energy-dependent strand passage required for DNA supercoiling and decatenation.

  • Potency: It serves as a lead fragment for high-affinity antibiotics. The free acid moiety mimics the phosphate of ATP or interacts with conserved arginine residues in the active site.

Mammalian Targets: The Preiss-Handler Trap

In mammalian cells, 6-ANA is a substrate for the Preiss-Handler pathway (the NAD+ salvage pathway). It mimics Nicotinic Acid (NA).

  • Entry: 6-ANA enters the pathway via Nicotinic Acid Phosphoribosyltransferase (NAPRT) .

  • Conversion: It is ribosylated and phosphorylated to form 6-Amino-NAD(P)+ .

  • Inhibition: The resulting metabolite, 6-Amino-NADP+, is a potent competitive inhibitor of 6-Phosphogluconate Dehydrogenase (6PGD) .

  • Consequence: Blockade of 6PGD inhibits the Pentose Phosphate Pathway (PPP), reducing NADPH levels and sensitizing cells to oxidative stress.

Critical Note on Permeability: 6-ANA is significantly less toxic than 6-AN in cell culture because the carboxylic acid prevents passive diffusion across the plasma membrane. To induce toxicity, 6-ANA is often esterified (prodrug strategy) to mask the charge, allowing entry before intracellular hydrolysis releases the active 6-ANA.

Visualization: The Preiss-Handler Lethal Synthesis Pathway

PreissHandler ANA 6-Aminonicotinic Acid (Extracellular) NAMN 6-Amino-NAMN ANA->NAMN Phosphoribosylation NAPRT NAPRT (Enzyme) NAPRT->ANA Catalyzes NAD_Analog 6-Amino-NAD+ NAMN->NAD_Analog Adenylation NADP_Analog 6-Amino-NADP+ (Toxic Metabolite) NAD_Analog->NADP_Analog Phosphorylation Target 6-Phosphogluconate Dehydrogenase (6PGD) NADP_Analog->Target Inhibits PPP Pentose Phosphate Pathway Blockade Target->PPP Causes

Caption: 6-ANA mimics Nicotinic Acid, entering the salvage pathway to generate the 6PGD inhibitor 6-Amino-NADP+.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

6-ANA is a "privileged structure" in FBDD. Its small size (MW ~138 Da) and high ligand efficiency allow it to probe sub-pockets in kinases and GPCRs.

  • Linker Chemistry: The C6-amino group is highly reactive for amide coupling, while the C3-acid can be converted to esters or amides, serving as a bifunctional linker in DNA-Encoded Libraries (DEL) .

Prodrug Development (Anticancer)

Researchers utilize 6-ANA esters to target pancreatic ductal adenocarcinoma (PDAC) .

  • Rationale: PDAC cells often downregulate the salvage pathway but maintain high metabolic needs. Esterified 6-ANA permeates the tumor, is hydrolyzed to 6-ANA, and then metabolically activated to 6-Amino-NADP+, inducing oxidative stress specifically in tumor cells.

Experimental Protocols

Solubility & Stock Preparation

The monohydrochloride salt is preferred for aqueous stability, but stock solutions are best prepared in DMSO to prevent precipitation during dilution.

Protocol: 100 mM Stock Solution

  • Weighing: Weigh 17.46 mg of this compound (MW ≈ 174.58 g/mol ).

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved, warm to 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

In Vivo Formulation (IV/IP Injection)

  • Vehicle: 5% DMSO / 30% PEG 400 / 5% Tween 80 / 60% Saline.[10]

  • Procedure:

    • Dissolve compound in DMSO.[10]

    • Add PEG 400 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add warm (37°C) saline while stirring to prevent shock precipitation.

In Vitro DNA Gyrase Inhibition Assay

To verify biological activity against bacterial targets.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme)

  • Relaxed pBR322 plasmid DNA (Substrate)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

Workflow:

  • Incubation: Mix 1 U Gyrase, 0.5 µg relaxed pBR322, and varying concentrations of 6-ANA (0.1 µM – 100 µM) in Assay Buffer.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 0.2 volumes of Stop Buffer (5% SDS, 0.25% Bromophenol Blue).

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide during run). Stain post-run.

  • Result: Active 6-ANA will prevent the conversion of relaxed DNA to supercoiled DNA (supercoiled migrates faster).

Visualization: Assay Logic

GyraseAssay Input Relaxed Plasmid DNA + Gyrase Enzyme Treatment Add 6-ANA (Inhibitor) Input->Treatment ATP Add ATP (Energy Source) Treatment->ATP Control No Inhibitor: Supercoiling Occurs ATP->Control Negative Control Experiment With 6-ANA: Supercoiling Blocked ATP->Experiment Test Sample Gel Agarose Gel Electrophoresis Control->Gel Experiment->Gel Result1 Fast Migration Band (Supercoiled) Gel->Result1 Control Lane Result2 Slow Migration Band (Relaxed) Gel->Result2 6-ANA Lane

Caption: Gel electrophoresis distinguishes between supercoiled (active enzyme) and relaxed (inhibited enzyme) DNA states.

Safety & Handling

While less acutely toxic than 6-Aminonicotinamide, 6-ANA is a chemical irritant.

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Handling: Use a fume hood to avoid inhalation of powder. Wear nitrile gloves.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

  • Storage: Hygroscopic. Store in a desiccator at room temperature (solid) or -20°C (solution).

References

  • Exploring 6-Aminonicotinic Acid: Properties and Applications . Innospk. Retrieved from [Link]

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma . PubMed Central. Retrieved from [Link]

  • Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis . PubMed Central. Retrieved from [Link]

Sources

Solubility Profile & Handling Guide: 6-Aminonicotinic Acid Monohydrochloride

[1][2]

Executive Summary

This compound (CAS: 5336-87-8) is the hydrochloride salt of 6-aminonicotinic acid (Vitamin B3 derivative).[1][2] While the free acid (CAS: 3167-49-5) exhibits poor aqueous solubility (~1 mg/mL), the monohydrochloride form is engineered for enhanced hydrophilicity.[1][2]

This guide provides a validated framework for solubilizing this compound in Water and DMSO , with a specific focus on the thermodynamic advantages of the salt form and the critical necessity of pH buffering in biological applications.[1][2]

Key Chemical Identifiers
PropertyDetail
Compound Name This compound
CAS Number 5336-87-8 (Salt) / 3167-49-5 (Free Acid)
Molecular Weight ~174.58 g/mol (Salt) / 138.12 g/mol (Free Acid)
Molecular Formula C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9] · HCl
Primary Utility DNA gyrase inhibition, NADP+ biosynthesis modulation

Solubility Profile: DMSO vs. Water[1][2][4][12][13][14]

The choice of solvent is dictated by the downstream application.[1][2] The hydrochloride salt offers a distinct advantage in aqueous systems but introduces acidity that must be managed.[1][2]

A. Solubility Data Table[1][2][14]
SolventSolubility Limit (Est.)Mechanism of ActionSuitability
Water (Deionized) High (>10–20 mg/mL) Ionic dissociation of the pyridinium cation and chloride anion disrupts the crystal lattice.[1][2]Primary Choice for aqueous stock solutions.[1][2]
DMSO High (>20–50 mg/mL) High dielectric constant (

) solvates the organic cation effectively.[1][2]
Secondary Choice ; use if compound precipitates in specific buffers.[1][2]
Ethanol Low to ModerateLimited solvation of the ionic salt lattice.[1][2]Not Recommended.
PBS (pH 7.4) ModeratePotential for "salting out" or pH-induced precipitation if the free acid reforms.[1][2]Use with caution; predissolve in water first.[1][2]
B. The "Salt Advantage" Mechanism

The free acid of 6-aminonicotinic acid has strong intermolecular hydrogen bonding (donor: amine; acceptor: carboxylic acid), leading to a stable crystal lattice and low water solubility (~1 mg/mL).[1][2]

  • HCl Form: Protonation of the pyridine ring nitrogen (pKa ~5–6) creates a cationic species.[1][2]

  • Result: The ionic dipole-dipole interactions with water molecules vastly exceed the lattice energy, facilitating rapid dissolution.[1][2]

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (Preferred)

Context: This protocol is ideal for biological assays to avoid DMSO cytotoxicity.[1][2]

  • Calculation: Calculate the mass required for a 50 mM stock solution.

    • Example: To make 10 mL of 50 mM stock, weigh 87.3 mg of the HCl salt.[1][2]

  • Dissolution:

    • Add the weighed powder to a sterile tube.[1][2]

    • Add 80% of the final volume of sterile deionized water (Milli-Q).[1][2]

    • Vortex vigorously for 30–60 seconds.[1][2] The solution should become clear.

  • pH Adjustment (CRITICAL):

    • Warning: Dissolving the HCl salt will significantly lower the pH (likely to pH 2–3).[1][2]

    • If using for cell culture, you must neutralize the solution.[1][2]

    • Slowly add 1N NaOH dropwise while monitoring pH until it reaches ~7.0–7.4.[1][2]

    • Note: If precipitation occurs upon neutralization, the compound has reverted to its less soluble free acid form.[1][2] In this case, maintain a slightly acidic pH (5.0) or switch to Protocol B (DMSO).

  • Final Volume: Adjust to the final volume with water.

  • Sterilization: Filter through a 0.22 µm PES or PVDF membrane .[1][2] Nylon binds proteins and some small molecules; avoid if possible.[1][2]

Protocol B: Preparation of DMSO Stock

Context: Use this if high concentrations (>50 mM) are required or if the neutralized aqueous solution precipitates.[1][2]

  • Weighing: Weigh the target mass of this compound.

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested).

  • Solubilization:

    • Vortex for 1 minute.

    • Sonication:[1][2] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot immediately into amber tubes to prevent hygroscopic water absorption.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for solvent selection and stock preparation, ensuring sample integrity.

SolubilityWorkflowStartStart: 6-Aminonicotinic AcidMonohydrochloride (Solid)CheckAppApplication Requirement?Start->CheckAppWaterRouteBiological Assay(DMSO Sensitive)CheckApp->WaterRouteIn Vivo / Cell CultureDMSORouteChemical Synthesis /High Conc. RequiredCheckApp->DMSORouteIn Vitro / ChemistryDissolveWaterDissolve in Sterile Water(Result: Acidic pH)WaterRoute->DissolveWaterDissolveDMSODissolve in DMSO(Max Conc. ~50-100 mM)DMSORoute->DissolveDMSOCheckPrecipNeutralize with NaOH(Check for Precipitation)DissolveWater->CheckPrecipSuccessWaterClear Solution (pH 7.4)Filter Sterilize (0.22µm)CheckPrecip->SuccessWaterNo PrecipFailWaterPrecipitation Observed(Reversion to Free Acid)CheckPrecip->FailWaterPrecipitatesFailWater->DMSORouteSwitch SolventDiluteDilute into Assay Buffer(Keep DMSO < 0.5%)DissolveDMSO->Dilute

Caption: Decision matrix for solubilizing 6-Aminonicotinic acid HCl, highlighting the critical pH neutralization step.

Stability & Storage

  • Solid State: Store at -20°C in a desiccator. The salt is hygroscopic; protect from moisture to prevent hydrolysis or caking.[1][2]

  • Solution State:

    • Aqueous Stocks: Unstable over long periods due to potential hydrolysis or oxidation.[1][2] Prepare fresh or freeze at -80°C for up to 1 month.

    • DMSO Stocks: Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Troubleshooting Common Issues

  • Precipitation upon dilution into PBS:

    • Cause: The buffering capacity of PBS neutralizes the HCl salt, potentially reforming the insoluble free acid if the concentration is too high.[1][2]

    • Solution: Lower the stock concentration or keep the stock slightly acidic and allow the large volume of media to buffer the final dilution.[1][2]

  • Color Change (Yellowing):

    • Cause: Oxidation of the amino-pyridine ring, often accelerated by light.[1][2]

    • Solution: Discard the solution. Ensure storage in amber vials.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link]

  • ResearchGate (2016). Solubility of organic salts in DMSO and aqueous buffers. Retrieved from [Link]

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability Assessment of 6-Aminonicotinic Acid Monohydrochloride

6-Aminonicotinic acid, a pyridinecarboxylic acid derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its monohydrochloride salt form is often preferred to enhance solubility and handling properties. However, the introduction of a hydrochloride salt brings to the forefront a critical question for any drug development professional: its thermal stability. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic parameter; it is a cornerstone of product safety, efficacy, and shelf-life.[3][4][5] An unstable compound can degrade under manufacturing, transport, or storage conditions, leading to loss of potency and the formation of potentially toxic impurities.

This guide provides a comprehensive framework for the rigorous characterization of the thermal stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our methodology in established thermoanalytical principles and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system to confidently assess the thermal behavior of this and similar molecules.

Part 1: Foundations of Thermoanalytical Characterization

To accurately assess thermal stability, we rely on a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[4][6] For a crystalline organic salt like this compound, the most powerful and commonly employed methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

  • Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as it is heated at a controlled rate.[8][9] A highly sensitive microbalance continuously monitors the sample's weight, revealing events such as dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition (breakdown of the molecule itself). The resulting TGA curve plots mass percentage against temperature, allowing for the precise determination of the temperature at which degradation begins and the extent of mass loss at each stage.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference material as a function of temperature.[3][9] It detects thermal events that involve a change in enthalpy. For a pharmaceutical compound, DSC can identify the melting point, glass transitions, crystallization events, and the enthalpy associated with decomposition. An endothermic event (heat absorption) typically signifies melting or boiling, while an exothermic event (heat release) often indicates decomposition or crystallization.[10]

The Synergy of TGA and DSC

Using these techniques in tandem is crucial for unambiguous interpretation.[3][4] For instance, an endothermic peak in a DSC scan could represent either melting or decomposition. By running a parallel TGA experiment, we can confirm the event. If the DSC peak occurs with no corresponding mass loss in the TGA, it is likely a melt. If it is accompanied by a significant mass loss, it signifies decomposition. This correlative approach forms the backbone of a trustworthy thermal analysis.

Part 2: A Validated Protocol for Thermal Stability Assessment

The following section details a robust, step-by-step methodology for the thermal characterization of this compound. The causality behind each parameter is explained to ensure the integrity of the generated data.

Materials and Instrumentation
  • Test Article: this compound (CAS No. 5336-87-8), purity ≥98%.

  • Instrumentation:

    • A calibrated Thermogravimetric Analyzer (TGA) with a sensitivity of at least 0.1 µg.

    • A calibrated Differential Scanning Calorimeter (DSC), preferably a heat-flux or power-compensation model.[6]

  • Consumables:

    • Aluminum or platinum TGA pans.

    • Aluminum DSC pans (hermetically sealed and standard pierced lids).

    • High-purity nitrogen (99.999%) as a purge gas.

  • Reference Material: Indium standard for DSC temperature and enthalpy calibration.

The Critical Step: Sample Preparation

The validity of any thermal analysis hinges on meticulous and consistent sample preparation.

  • Ensure Sample Homogeneity: Gently grind the sample with a mortar and pestle if significant particle size variation is observed. This promotes uniform heat transfer.

  • Accurate Weighing: Using a calibrated analytical balance, weigh approximately 2-5 mg of the sample directly into the analysis pan (TGA or DSC).

    • Causality: This mass range is optimal. A smaller mass minimizes thermal gradients within the sample, leading to sharper transitions. A larger mass may obscure subtle events or cause pressure buildup in sealed pans.

  • Record Exact Mass: Record the initial sample mass with the highest possible precision. This is essential for quantitative analysis of mass loss (TGA) and for normalizing enthalpy data (DSC).

Experimental Workflow: Thermogravimetric Analysis (TGA)

This workflow is designed to determine the onset of decomposition and quantify mass loss events.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Instrument Protocol cluster_data Data Analysis prep Prepare Sample (2-5 mg) in TGA Pan start Equilibrate at 30°C prep->start ramp Heat from 30°C to 400°C at 10°C/min start->ramp purge Maintain N2 Purge (50 mL/min) analyze Analyze TGA Curve: - Onset of Mass Loss (T_onset) - % Mass Loss per Step ramp->analyze

Caption: TGA Experimental Workflow.

Step-by-Step TGA Protocol:

  • Instrument Setup: Place the prepared sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 15 minutes before starting the experiment.

    • Causality: An inert nitrogen atmosphere is critical to prevent oxidative decomposition, ensuring that the observed thermal events are inherent to the molecule's stability and not a reaction with air.[8]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a final temperature of 400°C at a heating rate of 10°C/min.

    • Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The final temperature should be sufficiently high to capture all major decomposition events.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

This workflow identifies melting points and the energetic nature of decomposition.

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Instrument Protocol cluster_data Data Analysis prep Prepare Sample (2-5 mg) in Hermetic DSC Pan start Equilibrate at 30°C prep->start ramp Heat from 30°C to 400°C at 10°C/min start->ramp purge Maintain N2 Purge (50 mL/min) analyze Analyze DSC Curve: - Onset and Peak Temperatures - Enthalpy (ΔH) of Events ramp->analyze

Caption: DSC Experimental Workflow.

Step-by-Step DSC Protocol:

  • Instrument Setup: Place the prepared and sealed sample pan and an empty reference pan into the DSC cell.

  • Pan Selection: Use a hermetically sealed aluminum pan.

    • Causality: Sealing the pan suppresses the vaporization of any volatile components (like HCl or water), ensuring that their transitions are observed. It also contains any material ejected during energetic decomposition, protecting the instrument.

  • Atmosphere: Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This should mirror the TGA conditions for direct comparison.

Part 3: Data Interpretation and Expected Thermal Profile

While specific data for this compound is scarce, we can predict its likely thermal behavior based on its structure—an aminium salt of a carboxylic acid.[11]

Logical Interpretation Flowchart

Caption: Logic for interpreting combined TGA-DSC data.

Expected Thermal Events:

  • Initial Mass Loss (TGA): It is possible to observe an initial mass loss corresponding to dehydration if the material is a hydrate, or potentially the loss of hydrogen chloride gas before the main organic structure decomposes.

  • Melting vs. Decomposition (DSC/TGA): The parent 6-Aminonicotinic acid is reported to decompose above 300°C.[1][12] The hydrochloride salt will likely have a different thermal profile. It may exhibit a sharp endothermic peak (melting) in the DSC scan followed closely by an exothermic decomposition. Often, for such salts, melting and decomposition occur concurrently, which would be seen as a complex endothermic event in the DSC immediately followed by significant, rapid mass loss in the TGA.[9]

  • Main Decomposition (TGA): The primary decomposition will involve the breakdown of the pyridinecarboxylic acid structure, resulting in a significant mass loss. This is almost always an exothermic process.

Data Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison and reporting.

ParameterTechniqueResult (Hypothetical)Interpretation
Onset of Mass Loss (Tonset) TGA~215 °CThe temperature at which significant thermal degradation begins.
Mass Loss Step 1 TGA20.9% loss (215-250 °C)Corresponds to the theoretical mass % of HCl (20.88%), suggesting initial dehydrochlorination.
Mass Loss Step 2 TGA>70% loss (>250 °C)Complete decomposition of the organic moiety.
Thermal Event 1 DSCEndotherm, Peak at ~220 °CMelting with simultaneous decomposition, confirmed by concurrent mass loss in TGA.
Thermal Event 2 DSCBroad Exotherm, >250 °CEnergetic decomposition of the molecule.

Part 4: Regulatory Context and Implications

The data generated from this thermal analysis is not merely descriptive; it is prescriptive and directly informs critical decisions in pharmaceutical development, as guided by the International Council for Harmonisation (ICH) guidelines.[13]

  • ICH Q1A (R2) Stability Testing: This guideline mandates the evaluation of a drug substance's thermal stability.[5][14][15] The decomposition onset temperature determined by TGA/DSC is a crucial piece of data for designing accelerated stability studies.[13] For example, if a material begins to decompose at 215°C, conducting accelerated stability studies at temperatures like 40°C (a standard ICH condition) is considered safe and appropriate.[14][15]

  • Storage and Handling: The thermal stability profile dictates the recommended storage conditions. A material that is stable to well over 200°C can be confidently stored at ambient temperature ("room temperature"). The label might state "Do not store above 30°C" as a standard precaution.[16]

  • Manufacturing Process Development: Processes such as drying, milling, and granulation often involve heat. Knowing the precise decomposition temperature is essential for setting process limits to prevent degradation and ensure the quality and safety of the final product.

Conclusion

The thermal stability assessment of this compound is a foundational requirement for its use in pharmaceutical development. By systematically employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can obtain a definitive and reliable profile of the material's behavior under thermal stress. This in-depth guide provides the theoretical basis, a validated experimental protocol, and an interpretive framework to ensure that such an analysis is conducted with the highest degree of scientific integrity. The resulting data directly supports regulatory filings, informs safe handling and storage procedures, and ultimately contributes to the development of safe and effective medicines.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • Thermal Analysis of Pharmaceutical Materials. (n.d.). News-Medical.net. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

  • Thermo-Analytical Methods of Analysis and their Applications. (n.d.). Longdom Publishing. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • API Thermal Stability Testing. (2026). Infinita Lab. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). National Institutes of Health (NIH). [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation. [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube. [Link]

  • Exploring 6-Aminonicotinic Acid: Properties and Applications. (n.d.). Dayang Chem (Hangzhou) Co., Ltd. [Link]

  • KEGG COMPOUND: C00253. (n.d.). Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. (n.d.). University of the Pacific. [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. (n.d.). PubChem. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. [Link]

  • The nicotinamide biosynthetic pathway is a by-product of the RNA world. (2001). PubMed. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. (n.d.). ResearchGate. [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit Laboratories. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]

  • Thermal Stability Study of Crystalline and Novel Spray-Dried Amorphous Nilotinib Hydrochloride. (2018). PubMed. [Link]

  • Thermal stability and hydration dynamics of Chymotrypsin Inhibitor 2 in aqueous amino acid solutions from replica exchange molecular dynamics. (2026). PubMed. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • 6-Aminonicotinic acid, 98%. (n.d.). Fisher Scientific. [Link]

Sources

Methodological & Application

Application Note: 6-Aminonicotinic Acid Monohydrochloride in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 6-Aminonicotinic acid monohydrochloride (CAS: 5336-87-8) as a critical scaffold in the synthesis of next-generation anti-inflammatory agents.

Abstract & Chemical Profile

This compound is a bifunctional pyridine scaffold characterized by a carboxylic acid at the C3 position and an exocyclic amine at the C6 position. Unlike its free base counterpart, the monohydrochloride salt offers enhanced shelf-stability and water solubility, making it an ideal starting material for high-throughput synthesis.

In medicinal chemistry, this moiety serves as a bioisostere for phenyl rings, improving the pharmacokinetic profile (solubility and metabolic stability) of anti-inflammatory candidates. Derivatives of this scaffold have shown efficacy in inhibiting pro-inflammatory cytokines (TNF-


, IL-6) and modulation of the NF-

B signaling pathway.
Chemical Specifications
PropertySpecification
IUPAC Name 6-Aminopyridine-3-carboxylic acid hydrochloride
CAS Number 5336-87-8 (Salt); 3167-49-5 (Free Acid)
Molecular Weight 174.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM
pKa ~3.6 (COOH), ~6.8 (Pyridine N)

Synthetic Utility & Retrosynthesis

The primary synthetic utility lies in the C3-amidation to generate 6-amino-N-substituted nicotinamides. The 6-amino group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring, which can influence the binding affinity to targets like COX-2 or specific kinases (e.g., IRAK4).

Strategic Considerations (Expertise & Experience)
  • Salt Neutralization: The HCl salt is acidic. In amide coupling reactions using carbodiimides (EDC) or uronium salts (HATU), 2.5 - 3.0 equivalents of a tertiary base (DIPEA or TEA) are mandatory to neutralize the HCl and deprotonate the carboxylic acid.

  • Chemoselectivity: The 6-amino group is weakly nucleophilic due to resonance delocalization into the pyridine ring. Therefore, protection of the 6-amino group is often unnecessary when activating the carboxylic acid for amide coupling, provided the coupling partner is a more nucleophilic primary/secondary amine.

Pathway Visualization

Retrosynthesis Target Target: 6-Amino-N-benzylnicotinamide (Anti-inflammatory Candidate) AmideBond Amide Bond Formation (Key Step) Target->AmideBond Retrosynthesis StartMat 6-Aminonicotinic Acid HCl (Starting Material) AmideBond->StartMat Amine Substituted Benzylamine (R-NH2) AmideBond->Amine Reagents Reagents: HATU, DIPEA, DMF Reagents->AmideBond

Figure 1: Retrosynthetic strategy prioritizing the C3-amide bond formation.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Amino-N-(4-fluorobenzyl)nicotinamide

Objective: To synthesize a library standard for anti-inflammatory screening via direct amidation.

Materials:

  • 6-Aminonicotinic acid HCl (1.0 eq)

  • 4-Fluorobenzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-Aminonicotinic acid HCl (174 mg, 1.0 mmol) in anhydrous DMF (5 mL).

    • Why: DMF is chosen for its ability to solubilize the zwitterionic amino acid.

  • Activation: Add DIPEA (522 µL, 3.0 mmol) dropwise. Stir at room temperature (RT) for 10 minutes until the solution becomes clear.

    • Critical Check: Ensure the pH is >8 (damp litmus paper). The first equivalent neutralizes the HCl; the second creates the carboxylate; the third buffers the reaction.

  • Coupling: Add HATU (456 mg, 1.2 mmol) in one portion. Stir for 15 minutes to form the active ester (O-At ester).

    • Observation: A slight color change (often yellowing) indicates active ester formation.

  • Addition: Add 4-Fluorobenzylamine (138 mg, 1.1 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

    • Validation: The spot for the starting acid (baseline) should disappear, and a new less polar spot (Rf ~0.4) should appear.

  • Work-up: Dilute reaction with EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

    • Note: Extensive water washes are required to remove DMF.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (DCM:MeOH gradient 100:0 to 95:5).

Expected Yield: 75–85% as a white solid.

Protocol B: Biological Validation (In Vitro Anti-Inflammatory Assay)

Objective: Quantify the anti-inflammatory potency by measuring the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Principle: Lipopolysaccharide (LPS) triggers the NF-κB pathway, causing macrophages to release NO. Effective anti-inflammatory agents will reduce NO levels, measurable via the Griess reaction.

Workflow Visualization:

AssayWorkflow Step1 Seed RAW 264.7 Cells (96-well plate) Step2 Treat with Compound (0.1 - 50 µM) Step1->Step2 Step3 Induce with LPS (1 µg/mL, 24h) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 Griess Reaction (Absorbance @ 540nm) Step4->Step5

Figure 2: Workflow for the Nitric Oxide inhibition screen.

Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in DMEM + 10% FBS. Incubate for 24h.
    
  • Treatment: Replace media with fresh media containing the synthesized 6-amino-N-(4-fluorobenzyl)nicotinamide at varying concentrations (1, 10, 25, 50 µM).

    • Control: Use Dexamethasone (1 µM) as a positive control.

    • Vehicle: DMSO concentration must be < 0.1%.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control". Incubate for 24 hours.

  • Quantification: Transfer 100 µL of culture supernatant to a new plate. Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate % Inhibition relative to the LPS-only control.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Coupling Incomplete salt neutralization.Ensure 3.0 eq. of base is used. If solubility is poor in DMF, switch to NMP or add a co-solvent like DMSO.
Product is Sticky/Oil Residual DMF.Lyophilize the crude or perform an ether trituration step before column chromatography.
High Cell Toxicity Compound precipitation or off-target effects.Perform an MTT assay in parallel to ensure reduced NO is due to anti-inflammatory action, not cell death.
Poor Reactivity Zwitterionic nature of starting material.Convert the acid to the methyl ester (MeOH/H2SO4), react with the amine (aminolysis), or use the acid chloride method (SOCl2) if HATU fails.

References

  • Chemical Profile & Properties: PubChem. 6-Aminonicotinic acid.[1][2] National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Anti-Inflammatory Mechanism: O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in Neurosciences.
  • Biological Assay Protocol: Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.
  • Application in Drug Discovery: Synthesis of some Amide derivatives and their Biological activity. Sphinxsai. Available at: [Link] (Demonstrates nicotinic acid amide derivatives as anti-inflammatory agents).

Sources

Application Notes and Protocols for Researchers: 6-Aminonicotinic Acid Monohydrochloride as a Topoisomerase IV Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Bacterial Proliferation at its Core

Bacterial topoisomerase IV is a critical enzyme essential for DNA replication and chromosome segregation in prokaryotes, making it a prime target for the development of novel antibacterial agents.[1] This type II topoisomerase facilitates the decatenation of interlinked daughter chromosomes following replication, a crucial step for successful cell division.[2] Its inhibition leads to a cascade of events culminating in bacterial cell death. 6-Aminonicotinic acid, a pyridine derivative, has been identified as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-aminonicotinic acid monohydrochloride as a topoisomerase IV inhibitor.

The monohydrochloride salt form of 6-aminonicotinic acid is often utilized in biological assays to enhance solubility and stability in aqueous solutions, which is a common strategy in drug development.[5][6] These application notes will provide detailed, field-proven protocols for assessing the inhibitory activity of this compound against topoisomerase IV, focusing on the DNA decatenation assay. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Mechanism of Action: A Molecular Trap for a Vital Enzyme

Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits, functions by creating a transient double-strand break in one DNA segment (the G-segment) to allow the passage of another DNA segment (the T-segment). This process is ATP-dependent and essential for resolving DNA topological problems.

Inhibitors like 6-aminonicotinic acid are thought to interfere with this catalytic cycle. While the precise mechanism for this specific compound is a subject of ongoing research, it is hypothesized to stabilize the enzyme-DNA cleavage complex.[7] This stabilization prevents the re-ligation of the cleaved DNA strand, effectively trapping the topoisomerase on the DNA. The accumulation of these stalled cleavage complexes leads to double-strand breaks in the bacterial chromosome, triggering a DNA damage response and ultimately leading to apoptosis.

Topoisomerase_IV_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by 6-Aminonicotinic Acid Topo_IV Topoisomerase IV Binding Binding to DNA Crossover Topo_IV->Binding DNA Catenated DNA DNA->Binding Cleavage G-Segment Cleavage (ATP-dependent) Binding->Cleavage Passage T-Segment Passage Cleavage->Passage Stabilization Stabilization of Cleavage Complex Cleavage->Stabilization Passage->Religation Release Release of Decatenated DNA Religation->Release Inhibitor 6-Aminonicotinic Acid Inhibitor->Stabilization Binds to complex Apoptosis DNA Damage & Apoptosis Stabilization->Apoptosis Prevents religation

Figure 1: Proposed mechanism of Topoisomerase IV inhibition.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a gel-based DNA decatenation assay to determine the inhibitory activity of this compound against E. coli topoisomerase IV.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage Temperature
This compoundSigma-AldrichA1486Room Temperature
E. coli Topoisomerase IVInspiralisEC4-100-80°C
Kinetoplast DNA (kDNA)InspiraliskDNA-100-20°C
10X Topoisomerase IV Assay BufferInspiralisT4AB-100-20°C
10 mM ATP SolutionThermo FisherR0441-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418Room Temperature
5X Stop Buffer/Loading DyeInspiralisGSTEB-100Room Temperature
Agarose, Molecular Biology GradeBio-Rad1613101Room Temperature
50X TAE BufferBio-Rad1610743Room Temperature
Ethidium Bromide (10 mg/mL)Bio-Rad16104334°C (Protect from light)
Nuclease-free waterThermo FisherAM9937Room Temperature
Preparation of Solutions
  • This compound Stock Solution (10 mM):

    • Accurately weigh 1.746 mg of this compound (MW: 174.58 g/mol ).

    • Dissolve in 1 mL of sterile, nuclease-free water to create a 10 mM stock solution.

    • Rationale: The monohydrochloride salt enhances aqueous solubility.[5] If solubility issues persist, a small percentage of DMSO can be used, but a vehicle control must be included in the assay.

  • Working Dilutions of Inhibitor:

    • Prepare a series of dilutions from the 10 mM stock solution in nuclease-free water or the assay buffer. A typical starting range for a new inhibitor would be from 1 µM to 1 mM final concentration in the assay.

    • Expert Insight: For IC50 determination, a logarithmic dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 7.8 µM) is recommended to accurately define the dose-response curve.

  • 1X Topoisomerase IV Assay Buffer:

    • Prepare the required volume of 1X assay buffer by diluting the 10X stock with nuclease-free water. Keep on ice.

Assay Procedure: DNA Decatenation

The following protocol is for a single 20 µL reaction. Scale up as needed, preparing a master mix for common reagents to ensure consistency.

Decatenation_Assay_Workflow Start Start Prep_Master_Mix Prepare Master Mix (Buffer, kDNA, ATP, Water) Start->Prep_Master_Mix Aliquot Aliquot Master Mix into reaction tubes Prep_Master_Mix->Aliquot Add_Inhibitor Add 6-Aminonicotinic Acid (or vehicle control) Aliquot->Add_Inhibitor Add_Enzyme Add Topoisomerase IV to initiate reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 minutes Add_Enzyme->Incubate Stop_Reaction Stop reaction with Stop Buffer/Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV Gel_Electrophoresis->Visualize Analyze Quantify band intensity and determine IC50 Visualize->Analyze End End Analyze->End

Figure 2: Workflow for the Topoisomerase IV decatenation assay.

  • Reaction Setup:

    • On ice, prepare a master mix for the number of reactions plus one extra. For each 20 µL reaction, combine:

      • 2 µL of 10X Topoisomerase IV Assay Buffer

      • 1 µL of kDNA (200 ng/µL)

      • 2 µL of 10 mM ATP

      • Nuclease-free water to a final volume of 18 µL (this will vary depending on the volume of inhibitor added).

    • Aliquot the master mix into pre-chilled microcentrifuge tubes.

  • Inhibitor Addition:

    • Add 2 µL of the appropriate dilution of this compound to each tube.

    • Controls are critical:

      • Negative Control (No Enzyme): Add 2 µL of nuclease-free water instead of the enzyme. This shows the position of the catenated DNA.

      • Positive Control (No Inhibitor): Add 2 µL of the vehicle (e.g., nuclease-free water or DMSO) used to dissolve the inhibitor. This shows the fully decatenated DNA.

  • Enzyme Addition and Incubation:

    • Add 1 unit of E. coli Topoisomerase IV to each reaction tube (except the negative control).

    • Gently mix and incubate at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

    • Load the entire reaction volume (25 µL) into the wells of the gel.

    • Run the gel at 80-100 V until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Data Analysis:

    • Visualize the DNA bands under UV illumination.

    • Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

    • Quantify the intensity of the decatenated DNA bands using gel documentation software (e.g., ImageJ).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Expected Results and Interpretation

A successful experiment will show a clear difference between the controls. The negative control will have a band in the well (catenated DNA), while the positive control will show bands corresponding to decatenated, supercoiled, and relaxed minicircles. With increasing concentrations of this compound, the intensity of the decatenated DNA bands should decrease, indicating inhibition of topoisomerase IV activity.

Concentration of 6-Aminonicotinic Acid (µM)% Decatenation (Relative to Positive Control)% Inhibition
0 (Positive Control)100%0%
15.685%15%
31.2565%35%
62.548%52%
12525%75%
25010%90%
500<5%>95%
No Enzyme (Negative Control)0%100%

This is example data and actual results may vary.

Self-Validating Systems and Trustworthiness

The inclusion of both positive and negative controls in every experiment is fundamental to the self-validating nature of this protocol. The negative control confirms the integrity of the kDNA substrate and the absence of contaminating nuclease activity. The positive control establishes the baseline for 100% enzyme activity. A well-defined dose-response curve with a clear sigmoidal shape further validates the inhibitory effect of the compound and allows for the reliable determination of the IC50.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound as a topoisomerase IV inhibitor. The detailed protocols and the rationale behind the experimental design are intended to empower researchers to generate reliable and reproducible data.

Further investigations could include:

  • DNA Relaxation and Cleavage Assays: To further elucidate the mechanism of inhibition.

  • Determination of Ki: To quantify the binding affinity of the inhibitor to the enzyme.

  • In vivo Antibacterial Activity: To assess the efficacy of the compound in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: To optimize the inhibitory activity of the 6-aminonicotinic acid scaffold.

The exploration of novel topoisomerase IV inhibitors like 6-aminonicotinic acid is a promising avenue for the development of new antibacterial therapies to combat the growing threat of antibiotic resistance.

References

  • El Sayyed, H., Le Chat, L., Lebailly, E., Vickridge, E., Pages, C., Cornet, F., et al. (2016). Mapping Topoisomerase IV Binding and Activity Sites on the E. coli Genome. PLOS Genetics.
  • Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 11–23.
  • Exploring 6-Aminonicotinic Acid: Properties and Applic
  • Inspiralis. (n.d.). E.
  • ChemicalBook. (2025). 6-Aminonicotinic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid.
  • National Institutes of Health. (2013). Topoisomerase Assays.
  • Pommier, Y. (2013). Drugging topoisomerases: lessons and challenges. ACS Chemical Biology, 8(1), 82–95.
  • ResearchGate. (2020).
  • Roca, J. (1995). The mechanisms of DNA topoisomerases. Trends in Biochemical Sciences, 20(4), 156–160.
  • Rowe, T. C., & Neil, G. L. (1987). The mechanism of action of adriamycin and daunorubicin in tumor cells. Pharmacology & Therapeutics, 34(2), 163–177.
  • Seraji, M. S., & Ye, M. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Journal of Medicinal Chemistry, 65(10), 7077–7091.
  • Singh, S. B., & Godbole, A. A. (2017). Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. Journal of Molecular Modeling, 23(8), 245.
  • Sissi, C., & Palumbo, M. (2003). DNA topoisomerase targeting drugs: mechanisms of action and perspectives. Progress in Nucleic Acid Research and Molecular Biology, 73, 121–150.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Tariq, M. H., & Wani, T. A. (2021).
  • Thermo Fisher Scientific. (n.d.). 6-Aminonicotinic acid, 98%.
  • Tokyo Chemical Industry. (n.d.). 6-Aminonicotinic Acid.
  • Vos, S. M., Tretter, E. M., Schmidt, B. H., & Berger, J. M. (2011). All tangled up: how cells deal with topological complexity in their genomes. Nature Reviews Molecular Cell Biology, 12(12), 827–841.
  • Wang, J. C. (1996). DNA topoisomerases. Annual Review of Biochemistry, 65(1), 635–692.
  • Wang, J. C. (2002). Cellular roles of DNA topoisomerases: a molecular perspective. Nature Reviews Molecular Cell Biology, 3(6), 430–440.
  • Yalkowsky, S. H. (Ed.). (2014).
  • Zlosnik, J. E., & Hinchliffe, S. J. (2008). Decatenation Assays.
  • YouTube. (2022). Topoisomerase 1 and 2 mechanism | How Topoisomerase works?
  • National Center for Biotechnology Information. (n.d.). Mechanism of action of DNA topoisomerase inhibitors.
  • MDPI. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Effects of Properties on Biological Assays.
  • YouTube. (2011). Topoisomerase I and II mechanism | Releasing the tension of DNA.
  • ResearchGate. (n.d.). General mechanism of action of topoisomerase I.
  • ResearchGate. (2016).
  • Inspiralis. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 6-Aminonicotinic acid, 98% 5 g.

Sources

Application Notes & Protocols: A Researcher's Guide to 6-Aminonicotinamide in the 6PGD Inhibition Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 6-Aminonicotinamide as a potent inhibitor of the 6-Phosphogluconate Dehydrogenase (6PGD) pathway. It delves into the mechanism of action, downstream cellular consequences, and provides field-proven protocols for experimental validation.

Section 1: The Central Role of 6PGD in Cellular Metabolism and Disease

6-Phosphogluconate Dehydrogenase (6PGD) is the third and rate-limiting enzyme in the oxidative branch of the Pentose Phosphate Pathway (PPP). This metabolic pathway is a critical hub for cellular biosynthesis and redox homeostasis. The primary functions of the oxidative PPP, and by extension 6PGD, are twofold:

  • Production of NADPH: 6PGD catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, concurrently reducing NADP+ to NADPH.[1][2] NADPH is the principal intracellular reductant, essential for protecting cells from oxidative damage by regenerating reduced glutathione and for supporting reductive biosynthesis, such as the synthesis of fatty acids and steroids.[3]

  • Generation of Biosynthetic Precursors: The product of the 6PGD reaction, ribulose-5-phosphate, is a precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA), which are fundamental for cell proliferation and growth.[3]

Given its central role, the PPP is often upregulated in rapidly proliferating cells, particularly in cancer. Elevated 6PGD activity supports the high demand for NADPH to counteract increased reactive oxygen species (ROS) and for ribose-5-phosphate to fuel nucleic acid synthesis.[2][3][4] Consequently, 6PGD has emerged as a significant therapeutic target in oncology and other metabolic diseases.[2][5][6] Targeting 6PGD can disrupt cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis.[5][6]

Section 2: Mechanism of Inhibition by 6-Aminonicotinamide

While the query specified 6-Aminonicotinic acid monohydrochloride, the well-documented and scientifically validated inhibitor for this pathway is its amide derivative, 6-Aminonicotinamide (6-AN) . 6-AN functions as a classic antimetabolite. It is not a direct inhibitor of 6PGD but rather a pro-drug that leverages the cell's own metabolic machinery to become a potent competitive inhibitor.

The mechanism proceeds as follows:

  • Cellular Uptake: 6-AN is transported into the cell.

  • Metabolic Conversion: Inside the cell, 6-AN is enzymatically converted into fraudulent coenzymes, primarily 6-amino-NADP+ (6-ANADP+).

  • Competitive Inhibition: 6-ANADP+ acts as a potent competitive inhibitor of NADP+-dependent enzymes, with a particularly strong effect on 6PGD.[1] It competes with the endogenous NADP+ for the coenzyme binding site on the enzyme.

  • Pathway Blockade & Substrate Accumulation: This competitive inhibition effectively blocks the 6PGD-catalyzed reaction. A hallmark of effective 6-AN treatment is the significant intracellular accumulation of the 6PGD substrate, 6-phosphogluconate.[1][7]

This targeted disruption of the PPP triggers a cascade of downstream effects, making 6-AN a powerful tool for studying metabolic reprogramming and as a potential therapeutic agent.

G cluster_Cell Cellular Environment cluster_PPP Pentose Phosphate Pathway SixAN_ext 6-Aminonicotinamide (6-AN) SixAN_int 6-AN (intracellular) SixAN_ext->SixAN_int Uptake SixANADP 6-Amino-NADP+ (Active Inhibitor) SixAN_int->SixANADP Metabolic Conversion SixPGD 6PGD Enzyme SixANADP->SixPGD Competitive Inhibition G6P Glucose-6-P SixPG 6-Phosphogluconate Ru5P Ribulose-5-P SixPG->Ru5P Catalysis SixPG->SixPGD Biosynthesis Nucleotide & Lipid Biosynthesis Ru5P->Biosynthesis SixPGD->Ru5P NADPH NADPH SixPGD->NADPH NADP NADP+ NADP->SixPGD NADPH->Biosynthesis Redox Redox Balance (ROS Detoxification) NADPH->Redox

Caption: Mechanism of 6-Aminonicotinamide (6-AN) Inhibition.

Section 3: Experimental Design & Key Considerations

Designing robust experiments with 6-AN requires careful consideration of its mechanism and the biological context.

  • Cell Line Selection: The sensitivity of cell lines to 6-AN can vary. Cancer cells with high reliance on the PPP for NADPH production and biosynthesis are often more sensitive. It is advisable to screen a panel of cell lines.

  • Concentration and Time Dependence: The effects of 6-AN are both concentration- and time-dependent. A dose-response curve (e.g., from 1 µM to 100 µM) and a time-course experiment (e.g., 4, 12, 24, 48 hours) are essential to determine the optimal experimental window for your specific cell line and endpoint.

  • Controls are Critical:

    • Vehicle Control: Use the same solvent used to dissolve 6-AN (e.g., DMSO, PBS) at the same final concentration as in the treated samples.

    • Positive Controls (Optional but Recommended): If available, other 6PGD inhibitors like Physcion can be used to confirm that the observed phenotype is specific to 6PGD inhibition.[3][8][9]

    • Genetic Controls: For mechanistic validation, siRNA or shRNA-mediated knockdown of 6PGD can be used to mimic the pharmacological inhibition and confirm target specificity.[9]

Table 1: Summary of Experimental Parameters and Expected Outcomes
ParameterTypical RangeExpected Outcome of 6-AN TreatmentMeasurement Method
Concentration 1 - 100 µMDose-dependent decrease in cell viabilityMTT, SRB, CellTiter-Glo Assay
Treatment Time 4 - 72 hoursTime-dependent increase in apoptosis/growth arrestFlow Cytometry, Western Blot (Caspase-3)
6-Phosphogluconate N/ASignificant accumulationLC-MS/MS
NADPH/NADP+ Ratio N/ADecreaseCommercial colorimetric/fluorometric kits
Intracellular ROS N/AIncreaseDCFDA, CellROX Green/Deep Red Staining
Lipogenesis N/ADecreaseRadioactive lipid incorporation, BODIPY staining
AMPK Activation N/AIncrease in p-AMPK (Thr172)Western Blot

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of 6-Aminonicotinamide (6-AN) Stock Solution

Rationale: Proper preparation and storage of the inhibitor are paramount for reproducibility. 6-AN is typically soluble in aqueous solutions.

Materials:

  • 6-Aminonicotinamide powder (CAS No. 329-89-5)

  • Sterile Phosphate-Buffered Saline (PBS) or DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of 6-AN powder needed to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM). (MW of 6-AN = 137.14 g/mol ).

    • Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 137.14 g/mol = 0.00137 g = 1.37 mg.

  • Dissolution: Aseptically weigh the calculated amount of 6-AN and add it to a sterile microcentrifuge tube. Add the appropriate volume of sterile PBS or DMSO.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for higher concentrations.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is crucial if the solvent is not DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro 6PGD Enzyme Activity Assay

Rationale: This assay directly measures the enzymatic activity of 6PGD by monitoring the rate of NADPH production, which absorbs light at 340 nm. It is used to determine the IC50 value of an inhibitor against the purified enzyme.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrate (6-PG), Cofactor (NADP+), Enzyme (6PGD), Inhibitor (6-AN) dilutions Mix Add Buffer, NADP+, and Inhibitor/Vehicle to wells Reagents->Mix PreIncubate Pre-incubate at 37°C for 5-10 min Mix->PreIncubate Initiate Initiate reaction by adding 6-PG substrate PreIncubate->Initiate Read Immediately read Absorbance at 340 nm (Kinetic Mode) every 30-60s for 15-30 min Initiate->Read Analyze Calculate reaction rates (V). Plot % Inhibition vs. [Inhibitor]. Determine IC50. Read->Analyze G Seed Seed cells in a 96-well plate and allow to adhere overnight Treat Treat cells with varying concentrations of 6-AN and vehicle control Seed->Treat Incubate Incubate for desired time period (e.g., 24h) Treat->Incubate Wash1 Wash cells gently with warm PBS Incubate->Wash1 Load Load cells with ROS dye (e.g., DCFDA) in PBS Wash1->Load IncubateDye Incubate in the dark (e.g., 30 min at 37°C) Load->IncubateDye Wash2 Wash cells gently to remove excess dye IncubateDye->Wash2 Read Read fluorescence on a plate reader (Ex/Em for dye) Wash2->Read Analyze Normalize fluorescence to vehicle control and plot data Read->Analyze

Caption: Workflow for cell-based measurement of ROS production.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well black, clear-bottom tissue culture plate

  • 6-Aminonicotinamide (6-AN) stock solution

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFDA)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in ~80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of 6-AN or a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Dye Loading:

    • Carefully remove the treatment medium.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the ROS dye solution (e.g., 10 µM DCFDA in PBS) to each well.

  • Dye Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Final Wash: Remove the dye solution and wash the cells once more with 100 µL of warm PBS. Add 100 µL of PBS to each well for the final reading.

  • Fluorescence Measurement: Immediately measure the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm Ex / ~535 nm Em for DCFDA).

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence intensity of treated wells to the vehicle control wells. Plot the fold-change in ROS production against the 6-AN concentration.

References

  • Kaufman, E. E., & Driscoll, B. F. (1995). 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex. Journal of neurochemistry, 65(2), 846–852. [Link]

  • Sámano, C., et al. (2021). Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism. International journal of molecular sciences, 22(16), 8851. [Link]

  • Ge, T., et al. (2020). Inhibiting 6-phosphogluconate dehydrogenase reverses doxorubicin resistance in anaplastic thyroid cancer via inhibiting NADPH-dependent metabolic reprogramming. Cell Death & Disease, 11(10), 863. [Link]

  • Zhang, W., et al. (2023). 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress. Cell Death & Disease, 14(2), 143. [Link]

  • Li, Y., et al. (2023). Inhibition of 6-Phosphogluconate Dehydrogenase Reverses Epirubicin Resistance Through Metabolic Reprograming in Triple-Negative Breast Cancer Cells. Cancer management and research, 15, 811–823. [Link]

  • Ahmad, S., et al. (2024). Pomegranate Peel Extract as 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor for Treatment of Breast Cancer. Applied biochemistry and biotechnology, 1-19. [Link]

  • Wang, C., et al. (2021). 6- Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function. eLife, 10, e70422. [Link]

  • Lin, R., et al. (2015). 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling. Nature cell biology, 17(11), 1484–1496. [Link]

  • Rao, X., et al. (2017). Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer. Frontiers in pharmacology, 8, 413. [Link]

  • Ghergurovich, J. M., et al. (2020). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway. Nature chemical biology, 16(7), 731–739. [Link]

  • Xu, D., et al. (2025). Inhibition of 6-phosphogluconate dehydrogenase suppresses esophageal squamous cell carcinoma growth and enhances the anti-tumor effects of metformin via the AMPK/mTOR pathway. Journal of Translational Medicine, 23(1), 289. [Link]

  • Huang, J., et al. (2018). Inhibiting 6-phosphogluconate dehydrogenase selectively targets breast cancer through AMPK activation. Journal of cancer research and clinical oncology, 144(5), 859–868. [Link]

Sources

Derivatization of 6-Aminonicotinic acid monohydrochloride for analytical detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Derivatization of 6-Aminonicotinic Acid Monohydrochloride for Enhanced Analytical Detection

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Aminonicotinic acid (6-ANA), a pyridine derivative featuring both amino and carboxylic acid functional groups, is a crucial building block in pharmaceutical and chemical research.[1][2][3] Its inherent high polarity, low volatility, and lack of a strong native chromophore or fluorophore present significant challenges for direct quantitative analysis using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][5][6] This guide provides a detailed exploration of chemical derivatization strategies to overcome these analytical hurdles. We present field-proven protocols for HPLC with fluorescence detection and GC-Mass Spectrometry (GC-MS), explaining the causality behind procedural choices to empower researchers to select and optimize the appropriate method for their specific analytical needs.

The Analytical Challenge of 6-Aminonicotinic Acid

The zwitterionic nature of 6-aminonicotinic acid, stemming from its acidic carboxylic group and basic amino group, makes it highly polar and non-volatile.[5][7] These properties lead to poor retention and peak shape in reversed-phase HPLC and prevent elution in GC without thermal decomposition.[4][8] Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for a chosen analytical method.[9][10]

The core objectives of derivatizing 6-ANA are:

  • For HPLC: To introduce a chromophoric or fluorophoric tag to the molecule, dramatically increasing detection sensitivity and selectivity.[6][9][11]

  • For GC-MS: To mask the polar -COOH and -NH2 functional groups, thereby increasing the molecule's volatility and thermal stability for successful gas-phase analysis.[4][12][13]

Physicochemical Properties of 6-Aminonicotinic Acid
PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1][14]
Molecular Weight 138.12 g/mol [1][14]
Melting Point >300 °C (decomposes)[14][15][16]
Appearance White to off-white crystalline solid[7][14]
Solubility Sparingly soluble in water (~1.0 g/L at 20 °C)[15]
Functional Groups Primary Aromatic Amine, Carboxylic Acid[7]

Derivatization Strategies for HPLC Analysis

For HPLC-based analysis, derivatization focuses on attaching a "tag" to the primary amino group of 6-ANA. This enhances detectability, often to picomolar levels, using common UV or Fluorescence (FLD) detectors. Pre-column derivatization, where the reaction occurs before injection, is the most common approach.[11]

cluster_workflow General HPLC Pre-Column Derivatization Workflow Sample Sample containing 6-ANA Monohydrochloride Buffer Add Borate Buffer (e.g., pH 9.5) Sample->Buffer Reagent Add Derivatizing Reagent (e.g., OPA/Thiol or Dansyl-Cl) Buffer->Reagent React Incubate (Specific time/temp) Reagent->React Stop Quench Reaction (If necessary) React->Stop Inject Inject onto RP-HPLC System Stop->Inject Detect Fluorescence or UV Detection Inject->Detect

Caption: HPLC pre-column derivatization workflow.

Strategy 1: O-Phthalaldehyde (OPA) for Fluorescence Detection

Causality & Mechanism: O-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) under basic conditions.[17] This rapid reaction forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole, enabling sensitive detection.[18][19] The choice of a thiol co-reagent is critical as it stabilizes the resulting isoindole. The reaction is fast, often completing within minutes at room temperature.[20] A key limitation is the relative instability of the derivatives, requiring consistent timing between derivatization and injection.[17]

cluster_reaction OPA Derivatization Reaction 6-ANA 6-Aminonicotinic Acid (Primary Amine) Product Fluorescent Isoindole Derivative 6-ANA->Product + OPA + Thiol (Basic pH) OPA O-Phthalaldehyde (OPA) Thiol Thiol (R-SH)

Caption: OPA reaction with a primary amine.

Protocol: OPA Derivatization of 6-ANA

A. Reagents and Materials

  • This compound standard

  • O-Phthalaldehyde (OPA)

  • N-Acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

B. Reagent Preparation

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of ultrapure water. Adjust pH to 9.5 with concentrated NaOH solution. Make up the final volume to 100 mL.

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer (pH 9.5).

  • NAC Reagent: Dissolve 50 mg of N-acetyl-L-cysteine in 10 mL of ultrapure water.

  • Derivatization Reagent (Working Solution): Mix the OPA and NAC reagents. This solution is stable for approximately one week when stored refrigerated and protected from light.

C. Derivatization Procedure

  • Prepare a stock solution of 6-ANA standard or the sample in a suitable solvent (e.g., 10% methanol in water).

  • In a microcentrifuge tube or autosampler vial, mix 50 µL of the 6-ANA solution with 50 µL of the OPA/NAC working solution.

  • Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Scientist's Note: Precise and consistent timing is crucial due to the limited stability of the OPA derivative.[17] Automating this step with an autosampler provides the best reproducibility.

  • Immediately inject a defined volume (e.g., 10 µL) into the HPLC system.

D. Suggested HPLC-FLD Conditions

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Flow Rate 1.0 mL/min
Gradient 10% B to 70% B over 15 minutes
Fluorescence Detector λex = 340 nm, λem = 455 nm
Strategy 2: Dansyl Chloride (DNS-Cl) for Fluorescence Detection

Causality & Mechanism: Dansyl chloride reacts with the primary amino group of 6-ANA under alkaline conditions to form a stable, highly fluorescent N-dansyl-sulfonamide derivative.[21][22][23] The reaction proceeds via nucleophilic substitution on the sulfonyl chloride.[22] Unlike OPA derivatives, dansyl derivatives are very stable, allowing for batch processing and storage before analysis.[24] However, the reaction is slower and may require heating. Excess dansyl chloride is also fluorescent and can hydrolyze, creating interfering peaks, so chromatographic separation must be optimized to resolve the derivative of interest from these byproducts.[21]

Protocol: Dansyl Chloride Derivatization of 6-ANA

A. Reagents and Materials

  • This compound standard

  • Dansyl Chloride (DNS-Cl)

  • Acetone or Acetonitrile (ACN)

  • Sodium Bicarbonate

  • Methylamine or Proline solution (for quenching)

B. Reagent Preparation

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5-10): Dissolve 0.84 g of sodium bicarbonate in 100 mL of ultrapure water. Adjust pH if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone or acetonitrile. Prepare this solution fresh daily and protect it from light.[21]

C. Derivatization Procedure

  • To 100 µL of the 6-ANA sample/standard, add 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate in a water bath at 60 °C for 45 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • (Optional but Recommended) Add 50 µL of a methylamine solution (e.g., 10 mg/mL) to react with and consume excess Dansyl Chloride. Let it stand for 15 minutes.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

D. Suggested HPLC-FLD Conditions

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Gradient 20% B to 80% B over 20 minutes
Fluorescence Detector λex = 335 nm, λem = 520 nm
Comparison of HPLC Derivatization Strategies
ReagentTarget GroupDetectionProsCons
O-Phthalaldehyde (OPA) Primary AmineFluorescenceVery fast reaction at room temp; automated easilyDerivatives are unstable; requires precise timing[17]
Dansyl Chloride (DNS-Cl) Primary AmineFluorescenceDerivatives are highly stable; good sensitivitySlower reaction, requires heat; excess reagent can interfere[21][25]
AQC Primary AmineFluorescence/UVRapid reaction; stable derivatives[24][26]Potential for interference from hydrolysis by-products[24]

Derivatization Strategy for GC-MS Analysis

For GC-MS, the goal is to eliminate the polar active hydrogens on both the carboxylic acid and amino groups to make 6-ANA volatile and thermally stable.[4][6] Silylation is the most robust and common technique to achieve this in a single step.[13]

Causality & Mechanism: Silylation involves replacing the active hydrogens on the -COOH and -NH2 groups with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that react readily with 6-ANA.[27] The reaction produces a di-silylated 6-ANA derivative that is volatile and stable enough for GC analysis. The reaction mechanism is a nucleophilic attack on the silicon atom of the silylating reagent.[10] The entire process must be conducted under strictly anhydrous (dry) conditions, as silylating reagents react preferentially with any moisture present, which would drastically lower the reaction yield.[4][10]

cluster_reaction Silylation Reaction for GC-MS 6-ANA 6-Aminonicotinic Acid (-COOH, -NH2) Product Di-silylated 6-ANA (-COOSi(CH3)3, -NHSi(CH3)3) Volatile & Thermally Stable 6-ANA->Product + BSTFA (Anhydrous) (Heat) BSTFA BSTFA

Caption: Silylation of 6-ANA using BSTFA.

Protocol: Silylation of 6-ANA for GC-MS

A. Reagents and Materials

  • This compound standard (thoroughly dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst.[28]

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reacti-Vials™ or similar glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

B. Derivatization Procedure

  • Place 0.1 - 1.0 mg of the dried 6-ANA standard or sample residue into a reaction vial.

    • Scientist's Note: It is critical to ensure the sample is completely dry. Lyophilize aqueous samples or dry solvent extracts under a stream of nitrogen. Water will destroy the silylating reagent.[10]

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS). The TMCS catalyst enhances the reactivity of the BSTFA, especially for hindered groups or for driving the reaction to completion.

  • Immediately cap the vial tightly.

  • Heat the vial at 70 °C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • Inject 1 µL of the derivatized solution into the GC-MS system.

C. Suggested GC-MS Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 min)
Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50 - 550 m/z

Conclusion and Method Selection

The successful analytical detection of this compound is critically dependent on the selection of an appropriate derivatization strategy.

  • For applications requiring high sensitivity and throughput with liquid samples, HPLC with fluorescence detection is the method of choice. OPA derivatization offers a rapid, automatable solution ideal for routine analysis, provided that the timing is strictly controlled. Dansyl chloride provides more stable derivatives, making it suitable for complex sample batches that cannot be analyzed immediately.

  • For applications requiring definitive structural confirmation and high specificity, GC-MS is superior. Silylation with BSTFA is a robust method that derivatizes both polar functional groups simultaneously, yielding a volatile product suitable for GC separation and mass spectrometric identification. The primary prerequisite for this method is the stringent exclusion of moisture.

By understanding the chemical principles behind each protocol, researchers can confidently adapt these methods to achieve reliable and sensitive quantification of 6-aminonicotinic acid in diverse and challenging sample matrices.

References

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PubMed Central. Available at: [Link]

  • Exploring 6-Aminonicotinic Acid: Properties and Applications. sf-organo.com. Available at: [Link]

  • Spectrophotometric Method for the Estimation of 6-Aminopenicillanic Acid. PubMed Central. Available at: [Link]

  • What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

  • Acids: Derivatization for GC Analysis. researchgate.net. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]

  • GC Derivatization. chem.ucla.edu. Available at: [Link]

  • Sample Stacking With In-Column Silylation for Less Volatile Polar Compounds Using GC-MS. PubMed. Available at: [Link]

  • OPA, amine detection reagent. Interchim. Available at: [Link]

  • Targeted quantification of amino acids by dansylation. PubMed Central. Available at: [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. Available at: [Link]

  • Derivatization reagents. Interchim. Available at: [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. Available at: [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. Available at: [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]

  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. Available at: [Link]

  • Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. ningboinno.com. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. academic.oup.com. Available at: [Link]

  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run. sciencedirect.com. Available at: [Link]

  • Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography - mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Available at: [Link]

  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. Available at: [Link]

  • Method of amino acid analysis. Google Patents.
  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents.
  • Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. ResearchGate. Available at: [Link]

  • derivatization method for carboxylic acid ?. Chromatography Forum. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

Sources

6-Aminonicotinic Acid Monohydrochloride in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the application of 6-aminonicotinic acid monohydrochloride as a versatile ligand in coordination chemistry. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and robust, self-validating protocols for the synthesis, characterization, and application of novel metal complexes. Key areas of focus include the synthesis of coordination compounds with various transition metals, detailed characterization methodologies, and protocols for evaluating their potential as anticancer agents and catalysts.

Introduction: The Versatility of 6-Aminonicotinic Acid as a Ligand

6-Aminonicotinic acid, also known as 6-aminopyridine-3-carboxylic acid, is a bifunctional organic molecule featuring a pyridine ring substituted with both a carboxylic acid and an amino group.[1] This unique structure makes it an excellent candidate for a ligand in coordination chemistry. The monohydrochloride salt is often used for its improved stability and solubility.

The ligand's key features for coordination include:

  • Multiple Donor Sites: The nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylate group can all act as electron-pair donors (Lewis bases) to a central metal ion. This allows for various coordination modes, including monodentate, bidentate, and bridging behavior.[2]

  • Chelation: The close proximity of the pyridine nitrogen and the carboxylate group can facilitate the formation of stable five- or six-membered chelate rings with a metal ion, enhancing the thermodynamic stability of the resulting complex.

  • Hydrogen Bonding: The presence of the amino group and the carboxylic acid allows for the formation of extensive hydrogen-bonding networks in the solid state, influencing the crystal packing and supramolecular architecture of the metal complexes.[3]

  • Tunable Electronic Properties: The pyridine ring's electronic properties can be influenced by the amino and carboxylate groups, which in turn affects the properties of the resulting metal complex. This tunability is crucial for applications in catalysis and drug design.[4]

The coordination of 6-aminonicotinic acid to metal ions can lead to the formation of complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion, stoichiometry, and reaction conditions.[5][6][7] These structural variations are directly linked to the physical and chemical properties of the complexes, such as their magnetic susceptibility, electronic spectra, and, ultimately, their biological activity or catalytic performance.

Foundational Chemistry of the Ligand

6-Aminonicotinic acid (C₆H₆N₂O₂) has a molecular weight of 138.12 g/mol .[8] It is a white powder with a high melting point (over 300°C) and a boiling point of approximately 373.6°C, indicating significant thermal stability.[8] The synthesis of high-purity 6-aminonicotinic acid is crucial for its use in research and pharmaceutical applications, with common methods involving the hydrolysis of its ester derivatives.[9][10]

Caption: Structure of 6-Aminonicotinic Acid.

Synthesis of Metal Complexes: Protocols and Mechanistic Insights

The synthesis of metal complexes with 6-aminonicotinic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, metal salt, stoichiometry, and pH are critical parameters that dictate the final product's structure and purity.

General Synthesis Protocol for a Generic M(II) Complex

This protocol provides a general framework for the synthesis of a divalent metal complex. Specific modifications may be required based on the chosen metal.

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)[11]

  • Ethanol or Methanol[11][10]

  • Deionized water

  • Sodium hydroxide solution (1 M) or other suitable base[10]

Procedure:

  • Ligand Solution Preparation: Dissolve 20 mmol of this compound in 50 mL of an ethanol/water mixture (e.g., 4:1 v/v). Gentle heating may be required to aid dissolution.

  • Deprotonation: Slowly add a 1 M solution of NaOH dropwise to the ligand solution while stirring until the pH reaches 7.0-7.5.[11] Causality: Deprotonation of the carboxylic acid group is essential for its coordination to the metal ion. The monohydrochloride form is acidic, and neutralization is required to generate the carboxylate anion, which is a much stronger coordinating agent.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 10 mmol of the metal(II) salt in 25 mL of ethanol.[11]

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A precipitate should form immediately or upon standing.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the completion of the reaction.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 60-80°C).

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Ligand Dissolve 6-Aminonicotinic Acid Monohydrochloride Deprotonate Adjust pH to 7.0-7.5 with NaOH Ligand->Deprotonate Deprotonation Mix Add Metal Solution to Ligand Solution Deprotonate->Mix Metal Dissolve Metal(II) Salt Metal->Mix Stir Stir for 2-4 hours Mix->Stir Complexation Filter Vacuum Filtration Stir->Filter Wash Wash with Ethanol and Diethyl Ether Filter->Wash Dry Dry the Product Wash->Dry Product Final Metal Complex Dry->Product

Caption: General workflow for synthesizing metal complexes.

Mechanistic Considerations

The formation of the coordination complex is a ligand substitution reaction where solvent molecules initially coordinated to the metal ion are replaced by the 6-aminonicotinate ligand.[2] The pH plays a crucial role in this process. At low pH, the carboxylic acid group remains protonated, and the pyridine nitrogen may also be protonated, both of which disfavor coordination. At very high pH, the formation of metal hydroxides can compete with the desired complex formation. Therefore, maintaining a neutral to slightly basic pH is generally optimal.[11]

Characterization of 6-Aminonicotinic Acid Complexes

A multi-technique approach is essential for the unambiguous characterization of the synthesized complexes.

Spectroscopic Techniques
3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. By comparing the spectrum of the complex with that of the free ligand, key shifts in vibrational frequencies can be identified.

Protocol:

  • Prepare KBr pellets of the free ligand and the synthesized metal complex.

  • Record the FT-IR spectra in the range of 4000-400 cm⁻¹.[12]

  • Analyze the spectra for characteristic shifts.

Expected Observations and Interpretation:

Functional GroupFree Ligand (approx. cm⁻¹)Metal Complex (approx. cm⁻¹)Interpretation
ν(O-H) of COOHBroad band ~3000-2500AbsentDisappearance of this band indicates deprotonation of the carboxylic acid group.
ν(C=O) of COOH~1700-Disappearance of this band confirms deprotonation.
ν_as(COO⁻)-~1600-1550Appearance of the asymmetric stretching vibration of the coordinated carboxylate group.[13][14]
ν_s(COO⁻)-~1400-1350Appearance of the symmetric stretching vibration of the coordinated carboxylate group.[13][14]
Δν = ν_as - ν_s-VariesThe difference (Δν) between the asymmetric and symmetric stretching frequencies can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelation, or bridging).
ν(N-H) of NH₂~3400-3200Shift to lower frequencyA shift indicates the involvement of the amino group in coordination or hydrogen bonding.[14]
Pyridine ring vibrations~1600-1400Shifts in band positionsShifts in the pyridine ring vibrations suggest coordination of the ring nitrogen to the metal ion.
ν(M-N) and ν(M-O)-~500-400Appearance of new bands in the far-IR region confirms the formation of metal-nitrogen and metal-oxygen bonds.[14]
3.1.2. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry.

Protocol:

  • Dissolve the complex in a suitable solvent (e.g., DMF or DMSO).

  • Record the UV-Vis spectrum over a range of 200-800 nm.

Interpretation:

  • Intra-ligand transitions: High-intensity bands in the UV region (200-400 nm) are typically due to π → π* and n → π* transitions within the 6-aminonicotinate ligand.

  • d-d transitions: For transition metal complexes, weaker absorption bands in the visible region (400-800 nm) correspond to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral).[15]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.[16][17]

Protocol:

  • Accurately weigh a small amount of the complex (5-10 mg) into an alumina crucible.

  • Heat the sample from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[18]

Interpretation of TGA/DSC Data:

  • Dehydration: An initial weight loss at temperatures below 150°C, often corresponding to an endothermic peak in the DSC curve, indicates the removal of lattice or coordinated water molecules.[19]

  • Decomposition: Subsequent weight loss steps at higher temperatures correspond to the decomposition of the organic ligand. The decomposition pattern can provide insights into the complex's stability.[16][18]

  • Final Residue: The final residue at the end of the experiment should correspond to the respective metal oxide, allowing for confirmation of the metal content in the complex.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[3]

Applications in Drug Development: Anticancer Activity

Metal complexes, particularly those with nitrogen- and oxygen-donor ligands, are of significant interest in the development of novel anticancer agents.[5][20][21][22][23][24] The coordination of a bioactive ligand like a nicotinic acid derivative to a metal ion can enhance its therapeutic efficacy.

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for the anticancer potential of new compounds.[25][26][27][28][29]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HT-29 colorectal cancer cells)[30]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized metal complexes

  • MTT solution (5 mg/mL in PBS)[27]

  • Solubilization solution (e.g., isopropanol or DMSO)[26]

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. Replace the old medium in the wells with the medium containing different concentrations of the test compounds. Include a solvent control (e.g., DMSO-treated cells) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[26]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[26][27]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[26][27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[26]

MTT_Assay_Flowchart A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of metal complex B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance (570 nm) G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Applications in Catalysis

Pyridine-based metal complexes are widely used as catalysts in various organic transformations.[4][31][32][33] The electronic and steric properties of the 6-aminonicotinate ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. Potential applications include oxidation, reduction, and carbon-carbon bond-forming reactions.[4][31]

Conclusion

This compound is a highly adaptable ligand for the synthesis of a wide array of coordination complexes. Its multiple donor sites and ability to form stable chelates make it a valuable building block for creating novel materials and potential therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new applications in materials science and drug discovery.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Quality of 6-Aminonicotinic Acid.
  • ChemicalBook. 6-Aminonicotinic acid synthesis.
  • ResearchGate. Synthesis and Characterization of Some Nicotinic Acid Complexes.
  • Odinity. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family.
  • The Distant Reader. SYNTHESIS, CRYSTAL STRUCTURE AND SPECTRAL PROPERTIES OF COPPER(II) 2-CHLORONICOTINATO COMPLEXES WITH N-HETEROCYCLIC LIGANDS.
  • CORE. Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde.
  • Exploring 6-Aminonicotinic Acid: Properties and Applications.
  • PubMed Central. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of metal-binding amino acids.
  • YouTube. Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.
  • PubMed. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • PMC - NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • PubChem. 6-Aminonicotinic acid.
  • ResearchGate. Thermal analysis study of some transition metal complexes by TG and DSC methods.
  • ResearchGate. Synthesis of new nicotinic acid hydrazide metal complexes: Potential anti-cancer drug, supramolecular architecture, antibacterial studies and catalytic properties.
  • ResearchGate. FT-IR data for α-amino acids and their complexes (cm −1 ).
  • AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
  • SciRP.org. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes.
  • PubMed Central. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route.
  • Abcam. MTT assay protocol.
  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. Metal complex catalysis in a synthesis of pyridine bases.
  • Semantic Scholar. FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions.
  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Dalal Institute. Metal-Π Complexes.
  • ResearchGate. A REVIEW ON COORDINATION BEHAVIOUR AND BIOACTIVITY OF METAL COMPLEXES OF NICOTINIC ACID AND ITS DERIVATIVES.
  • PMC - PubMed Central. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics.
  • ResearchGate. Thermal Analysis Data, TG and DSC for the Complexes.
  • ResearchGate. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
  • MDPI. FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin.
  • Chemistry LibreTexts. 3.2: IR Spectroscopy.
  • MDPI. Structural Characteristics of Homoleptic Zinc Complexes Incorporating Asymmetric Aminopyridinates.
  • Chemistry LibreTexts. 6.1: Structures of Metal Complexes.
  • IONiC / VIPEr. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 6-Aminonicotinic acid monohydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Aminonicotinic Acid Monohydrochloride Synthesis

Executive Summary: The Yield Paradox

Synthesizing This compound (6-ANA·HCl) often presents a classic "yield paradox": the reaction conversion is high, but the isolated yield is critically low.

As a Senior Application Scientist, I frequently diagnose this issue. The root cause is rarely the synthetic chemistry (bond formation) but rather the physical chemistry of isolation . 6-Aminonicotinic acid is a zwitterionic pyridine derivative. Its solubility profile is highly sensitive to pH. The most common error is attempting to isolate the hydrochloride salt directly from an aqueous reaction mixture, where it is highly soluble, rather than isolating the free acid first or using a non-aqueous salt formation method.

This guide moves beyond basic recipes to the causality of yield loss, providing a self-validating workflow to recover your product.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify where the mass balance is breaking. Use this decision tree to pinpoint the failure mode.

DiagnosticWorkflow Start Start: Low Yield Observed CheckHPLC Step 1: Check Reaction Mixture HPLC (Before Workup) Start->CheckHPLC ConversionHigh Is Conversion > 90%? CheckHPLC->ConversionHigh ReactionIssue Issue: Incomplete Reaction ConversionHigh->ReactionIssue No IsolationIssue Issue: Isolation/Workup Loss ConversionHigh->IsolationIssue Yes OptTemp Action: Increase Temp/Time (Check Decarboxylation Risk) ReactionIssue->OptTemp CheckPH Step 2: Check pH at Filtration IsolationIssue->CheckPH PH_Low pH < 2 (Strongly Acidic) CheckPH->PH_Low PH_Iso pH 3.5 - 4.5 (Isoelectric) CheckPH->PH_Iso SolubleSalt DIAGNOSIS: Soluble HCl Salt Product lost in filtrate PH_Low->SolubleSalt Precipitation DIAGNOSIS: Incomplete Precipitation Check Mother Liquor Solubility PH_Iso->Precipitation

Figure 1: Diagnostic logic for identifying yield loss stages. Most failures occur at the "pH < 2" branch due to high aqueous solubility of the HCl salt.

Part 2: The Core Solution – The "Two-Step" Isolation Protocol

The most robust method to obtain high-yield 6-ANA·HCl is not to make it directly in water. You must exploit the solubility difference between the Free Acid (Zwitterion) and the HCl Salt .

The Mechanism of Failure
  • The Trap: Users often hydrolyze an ester (e.g., Ethyl 6-aminonicotinate) with NaOH, then acidify directly to pH 1 with HCl, expecting the salt to precipitate.

  • The Reality: The monohydrochloride salt of 6-aminonicotinic acid is highly soluble in water (approx. >600 mg/mL) [1]. It will not crystallize from dilute aqueous acid.

  • The Fix: Isolate the insoluble Free Acid first, then form the salt in an anhydrous solvent.

Optimized Protocol

Step 1: Synthesis & Isolation of Free Acid (The Purification Step)

  • Hydrolysis: React starting material (e.g., 6-aminonicotinamide or ester) in NaOH/MeOH/Water.

  • pH Adjustment: Carefully acidify the reaction mixture with HCl to pH 3.5 – 4.0 .

    • Why? This is the Isoelectric Point (pI) .[1] The molecule exists as a neutral zwitterion with minimum water solubility [2].[2]

  • Filtration: A white precipitate (Free Acid) will form. Cool to 4°C for 2 hours to maximize yield. Filter and wash with cold water .

    • Critical Check: Test the filtrate by spotting on TLC. If significant product remains, adjust pH slightly (±0.2 units).

  • Drying: Dry the solid thoroughly. Water carryover will hurt the next step.

Step 2: Anhydrous Salt Formation (The Conversion Step)

  • Suspension: Suspend the dried Free Acid in Methanol (MeOH) or Ethanol (EtOH) . It will likely form a slurry (not fully soluble).

  • Acidification: Add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or HCl in Dioxane/Ether .

    • Observation: The slurry may clear briefly as the salt forms, then reprecipitate as the HCl salt (which is less soluble in organics than water).

  • Crystallization: If no precipitate forms, add an antisolvent like Diethyl Ether or Ethyl Acetate .

  • Isolation: Filter the white crystalline solid. This is your pure 6-ANA·HCl.

Part 3: Quantitative Troubleshooting

Compare your observations with these benchmark data points to assess quality.

ParameterTarget ValueIf Value is Low...If Value is High...
Reaction Conversion > 98% (HPLC)Increase T (max 80°C) or Time.N/A
Filtrate pH (Step 1) 3.5 – 4.0Product dissolves as Cation (HCl salt).[3]Product dissolves as Anion (Na salt).[3]
Isolated Yield (Step 1) 70 – 85%Check Mother Liquor losses; pH drift.[3]Product likely wet or contains inorganic salts (NaCl).[3]
Final Yield (Step 2) > 90% (from Free Acid)Salt is too soluble in MeOH; add Ether.[3]Check for trapped solvent (NMR).[3]

Part 4: Visualizing the Solubility Trap

Understanding the pH-dependent solubility is the single most important factor in improving yield.

SolubilityCurve Cation pH < 2 Cationic Form (HCl Salt) High Water Solubility Zwitterion pH 3.5 - 4.5 Zwitterion (Free Acid) MINIMUM Solubility Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add Acid (HCl) Anion pH > 7 Anionic Form (Na Salt) High Water Solubility Zwitterion->Anion Add Base (NaOH) Anion->Zwitterion Add Acid (HCl) Target TARGET ZONE Precipitate Here Target->Zwitterion

Figure 2: Solubility profile of 6-Aminonicotinic acid. Attempting to filter at pH < 2 (left node) results in product loss to the filtrate.

Part 5: Frequently Asked Questions (FAQs)

Q1: I acidified my reaction mixture to pH 1, but no solid precipitated. Why? A: You formed the hydrochloride salt in water. Unlike many organic acids, pyridine HCl salts are highly water-soluble. You must buffer back to pH 3.5–4.0 to precipitate the free acid, or evaporate the water completely (which leaves NaCl contamination) and extract with hot ethanol.

Q2: Can I use Acetone to precipitate the salt? A: Yes, but only in the second step. Acetone is an excellent antisolvent for the HCl salt if the solvent system is anhydrous (e.g., MeOH/Acetone). If you add Acetone to an aqueous solution, the high water content will likely keep the salt in solution unless the volume of Acetone is massive.

Q3: My product is colored (yellow/brown) instead of white. A: This indicates oxidation, likely of the amino group.

  • Fix: Perform the hydrolysis under Nitrogen/Argon atmosphere.

  • Purification: Recrystallize the final HCl salt from Ethanol/Water (9:1) with a small amount of activated charcoal.

Q4: Is decarboxylation a risk? A: 6-Aminonicotinic acid is relatively stable compared to 2-pyridinecarboxylic acid, but prolonged heating >100°C in strong acid can induce decarboxylation to 2-aminopyridine [3]. Avoid refluxing in concentrated HCl for extended periods.

References

  • Solubility & Salt Forms: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023).[4][5] National Institutes of Health (NIH). Link (Note: Demonstrates HCl salt solubility > free base paradigm).

  • Isoelectric Point & Zwitterions: Isoelectric Points of Amino Acids. Master Organic Chemistry. Link

  • Synthesis & Hydrolysis: 6-Aminonicotinic acid synthesis methods. ChemicalBook. Link

Sources

Purification of 6-Aminonicotinic acid monohydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification of 6-Aminonicotinic Acid Monohydrochloride

Introduction

This guide addresses the purification of This compound (6-ANA·HCl) from crude reaction mixtures. Whether synthesized via the hydrolysis of ethyl 6-aminonicotinate or the amination of 6-chloronicotinic acid, the crude matrix often contains unreacted starting materials, inorganic salts, and colored by-products like 6-hydroxynicotinic acid [1, 2].

Our approach prioritizes a "Free Base Isolation" strategy . Instead of attempting to crystallize the salt directly from a dirty reaction soup, we first isolate the zwitterionic free base at its isoelectric point (pH ~3). This intermediate step acts as a massive purge for inorganic salts and non-amphoteric impurities before the final conversion to the high-purity hydrochloride salt.

Part 1: Diagnostic & Quick Reference

Table 1: Physicochemical Profile & Solubility Data

Parameter6-Aminonicotinic Acid (Free Base)6-Aminonicotinic Acid[1][2] · HCl (Salt)
CAS Number 3167-49-55336-87-8
MW 138.12 g/mol 174.58 g/mol
Appearance White to off-white powderWhite crystalline solid
Water Solubility Insoluble (pH 3–5)Soluble (High)
Organic Solubility Soluble in DMF, DMSO; Insoluble in EtOHSparingly soluble in EtOH; Insoluble in Ether
pKa / Isoelectric Point pKa₁ ~3.6 (COOH), pKa₂ ~6.9 (Pyridine N) [3]N/A (Salt form)
Critical Impurities 6-Hydroxynicotinic acid, Inorganic saltsHydrolysis by-products, Color

Part 2: Purification Workflow (Visualized)

The following logic gate illustrates the purification strategy. We leverage pH switching to separate the product from impurities.

purification_workflow Start Crude Reaction Mixture (Alkaline/Neutral) Acidify Acidify to pH 3.0 - 3.5 (Isoelectric Precipitation) Start->Acidify HCl (aq) Filter1 Filtration & Water Wash (Removes Salts/Solubles) Acidify->Filter1 FreeBase Solid: Crude Free Base (6-Aminonicotinic Acid) Filter1->FreeBase SaltForm Resuspend in Water Add 1.05 eq. Conc. HCl FreeBase->SaltForm Heat Heat to 60-70°C (Dissolution) SaltForm->Heat Charcoal Optional: Activated Charcoal (Color Removal) Heat->Charcoal Crystallize Cool to 0-4°C (Add Isopropanol if needed) Heat->Crystallize Charcoal->Crystallize Final Pure 6-ANA · HCl Crystallize->Final Filtration

Figure 1: Step-by-step purification workflow utilizing isoelectric precipitation followed by salt formation.

Part 3: Technical Troubleshooting & Protocols

Q1: My crude mixture is dark brown. How do I remove the color without losing yield?

A: Color is often due to oxidation products of the pyridine ring. Do not attempt to charcoal treat the free base suspension, as it is insoluble and will be filtered out with the carbon.

Protocol:

  • Perform the Free Base Isolation (see Q2) first.

  • During the Salt Formation step (when the product is fully dissolved in hot dilute HCl), add Activated Carbon (0.5 - 1.0 wt%) .

  • Stir at 60°C for 15–30 minutes.

  • Filter hot through a Celite pad to remove the carbon.

  • Proceed to crystallization.[3][4][5] This ensures the carbon only traps impurities, not your insoluble product [4].

Q2: How do I efficiently isolate the free base from the reaction mixture?

A: The key is targeting the isoelectric point where solubility is lowest. 6-Aminonicotinic acid is amphoteric; it dissolves in strong acid (protonated) and strong base (deprotonated).

Step-by-Step Protocol:

  • Dilution: If the reaction mixture is thick, dilute with water (approx. 3-5 volumes relative to theoretical yield mass).

  • pH Adjustment: Slowly add 2N HCl (or 6N if volume is constrained) while monitoring pH.

  • Target pH: Adjust exactly to pH 3.0 – 3.5 .

    • Note: Going below pH 2 will re-dissolve the product as the hydrochloride salt.

  • Aging: Stir the slurry for 30–60 minutes at room temperature to allow crystal growth.

  • Filtration: Filter the white/off-white solid.

  • Washing: Wash the cake with 2x bed volumes of cold water. This removes inorganic salts (NaCl) and water-soluble impurities [1, 5].

Q3: I cannot get the Monohydrochloride salt to crystallize. It remains an oil or solution.

A: This is a common issue due to the high water solubility of the HCl salt. You need to reduce the solubility using the "Common Ion Effect" or an antisolvent.

Troubleshooting Protocol:

  • Dissolution: Suspend the wet free base cake in the minimum amount of water (approx. 2-3 mL per gram of solid).

  • Acidification: Add Concentrated HCl (37%) dropwise until the solid dissolves and the solution is clear (pH < 1). Heat to 50-60°C to ensure complete dissolution.

  • Crystallization Trigger:

    • Method A (Common Ion): Add excess Conc. HCl to the hot solution. The high chloride concentration forces the salt out. Cool slowly to 0°C.

    • Method B (Antisolvent): If Method A fails, add hot Isopropanol (IPA) or Acetone to the hot aqueous solution until slight turbidity persists. Cool to 0°C.

  • Warning: Avoid refluxing in Methanol or Ethanol with excess HCl for prolonged periods, as this will convert your acid into the Methyl/Ethyl ester [6].

Q4: The final product has a melting point lower than expected (< 300°C). What is wrong?

A: A low melting point usually indicates:

  • Incomplete Salt Formation: You may have a mixture of free base and HCl salt. Ensure you used a slight excess of HCl (1.05 – 1.1 equivalents).

  • Moisture: The HCl salt can be hygroscopic. Dry the product in a vacuum oven at 50°C for 12 hours.

  • Inorganic Contamination: If you skipped the "Free Base Isolation" step and crystallized directly from the reaction, NaCl may be co-precipitated. Check ash content or run a silver nitrate test.

References

  • ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis and properties. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of 6-Hydroxynicotinic acid (Impurities discussion). Organic Syntheses, Coll. Vol. 4, p.532. Retrieved from

  • PubChem. (n.d.). 6-Aminonicotinic acid - Compound Summary. National Center for Biotechnology Information. Retrieved from [6]

  • UMass Amherst. (n.d.). Recrystallization Guide and Charcoal Treatment. Retrieved from

  • Vertex Patent Data. (1983). Process for the synthesis of nicotinyl ester of 6-aminonicotinic acid. CA1167852A. Retrieved from

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from

Sources

Optimizing reaction conditions for 6-Aminonicotinic acid monohydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Aminonicotinic Acid Monohydrochloride Synthesis

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: CHEM-SUP-6ANA-001 Assigned Scientist: Senior Application Scientist, Process Chemistry

Executive Summary

6-Aminonicotinic acid (6-ANA) is a critical bifunctional scaffold used in the synthesis of ADCs (Antibody-Drug Conjugates) and kinase inhibitors.[1] While commercially available, in-house synthesis is often required to ensure salt stoichiometry (monohydrochloride) and control trace metal impurities.

This guide prioritizes Route A: Alkaline Hydrolysis of 6-Aminonicotinamide over the amination of 6-chloronicotinic acid. Route A offers superior regioselectivity and avoids high-pressure autoclaves, making it the robust choice for standard laboratory to pilot-scale operations.

Module 1: The Optimized Protocol (The "Happy Path")

Objective: Synthesis of high-purity this compound.

Step 1: Hydrolysis & Free Acid Isolation[2]
  • Reagents: 6-Aminonicotinamide (1.0 eq), NaOH (2.5 eq), Water (5 vol).

  • Conditions: Reflux (100°C) for 4–6 hours.

  • Process:

    • Dissolve starting material in aqueous NaOH. Evolution of ammonia gas (

      
      ) indicates reaction progress.
      
    • Critical Endpoint: Monitor by HPLC/TLC until amide is <1%.

    • Isoelectric Precipitation: Cool to 20°C. Slowly add 6M HCl to adjust pH to 3.5–4.0 (the isoelectric point).

    • Filtration: The free acid (zwitterion) will precipitate as a white/off-white solid. Filter and wash with cold water.

    • Drying: Dry under vacuum at 50°C. Do not exceed 80°C to prevent decarboxylation.

Step 2: Monohydrochloride Salt Formation
  • Reagents: Isolated Free Acid, Methanol (anhydrous), HCl (1.25 M in Methanol or 4M in Dioxane).

  • Process:

    • Suspend the dried free acid in Methanol (10 vol). It may not fully dissolve.[2]

    • Add 1.05 equivalents of HCl solution dropwise.

    • Heat to mild reflux (60°C) to achieve a clear solution (salt formation increases solubility).

    • Cool slowly to 0–5°C. The monohydrochloride salt will crystallize.

    • Filter and dry.

Module 2: Visualizing the Workflow

The following diagram maps the decision logic and chemical flow, including critical control points (CCPs).

G Start Start: 6-Aminonicotinamide Hydrolysis Alkaline Hydrolysis (NaOH, 100°C, -NH3) Start->Hydrolysis Check Check Conversion (HPLC <1% SM) Hydrolysis->Check Check->Hydrolysis Incomplete Acidification Acidify to pH 3.5-4.0 (Isoelectric Point) Check->Acidification Complete Isolation Isolate Free Acid (Filter & Dry) Acidification->Isolation Precipitate Forms SaltForm Resuspend in MeOH Add 1.05 eq HCl Isolation->SaltForm Crystallization Crystallize HCl Salt (Cool to 0°C) SaltForm->Crystallization Final Final Product: 6-ANA Monohydrochloride Crystallization->Final

Caption: Process flow for the conversion of 6-aminonicotinamide to 6-aminonicotinic acid HCl, highlighting the critical pH adjustment step.

Module 3: Troubleshooting & FAQs

Q1: Why is my product a sticky oil or "goo" instead of a solid during the acidification step?

  • Diagnosis: You likely over-acidified the aqueous solution.

  • Technical Insight: 6-Aminonicotinic acid is amphoteric.

    • pH > 7: Soluble as a carboxylate salt (

      
      ).
      
    • pH < 2: Soluble as a pyridinium salt (

      
      ).
      
    • pH ~3.5–4.0: Insoluble zwitterion (Neutral).

  • Solution: If you hit pH 1 and the solid dissolves/oils out, slowly add dilute NaOH to bring the pH back up to 3.5. The solid will reprecipitate.

Q2: My yield is low (<40%). Where did the product go?

  • Diagnosis: High water solubility of the product during the wash steps.

  • Technical Insight: While the zwitterion is "insoluble," it still has significant water solubility compared to non-polar organics.

  • Solution:

    • Concentrate the reaction mixture to ~50% volume before acidification.

    • Use ice-cold water for washing the filter cake.

    • Do not wash with alcohols at the free-acid stage; it will dissolve.

Q3: The product is turning brown/grey during drying.

  • Diagnosis: Oxidative degradation or decarboxylation.

  • Technical Insight: Amino-pyridines are electron-rich and susceptible to oxidation. Furthermore, while the melting point is high (>300°C), thermal stress >80°C under vacuum can induce slow decarboxylation to 2-aminopyridine.

  • Solution: Dry at 45–50°C under high vacuum. Store under nitrogen and protected from light.

Q4: How do I ensure I have the mono-hydrochloride and not the di-hydrochloride?

  • Diagnosis: Stoichiometry control.

  • Technical Insight: The pyridine nitrogen is the most basic site (

    
     ~6-7). The amino group is delocalized into the ring and is very weakly basic. However, in the presence of large excess HCl, undefined solvates or salts can form.
    
  • Solution: Do not generate the salt in water (where you cannot control evaporation easily). Isolate the free acid first, then perform the salt formation in anhydrous methanol using exactly 1.05 equivalents of HCl.

Module 4: Key Data & Specifications

ParameterSpecification / ValueNotes
CAS (Free Acid) 3167-49-5Precursor
CAS (HCl Salt) 5336-87-8Target Product
Molecular Weight 174.58 g/mol (HCl salt)Free acid is 138.12
Isoelectric Point (pI) ~3.8Target pH for isolation
Solubility (Free Acid) Low in water, insol. in DCMSoluble in dilute base/acid
Solubility (HCl Salt) Soluble in Water, MeOHInsol. in Et2O, THF

References

  • Vertex Pharmaceuticals . (2026). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents. Link

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. PubChem.[3][4][5][6] Link

  • ChemicalBook . (2026).[7] 6-Aminonicotinic acid synthesis and reaction conditions. ChemicalBook. Link

  • Mettler Toledo . (2026). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

  • BLD Pharm . (2026). 6-Aminonicotinic acid hydrochloride Product Information. BLD Pharm.[8] Link

Sources

Stability issues of 6-Aminonicotinic acid monohydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Aqueous Systems Audience: Research Scientists, Formulation Chemists, and QA/QC Analysts[1]

Executive Summary: The Stability-Solubility Paradox

6-Aminonicotinic acid (6-ANA) monohydrochloride presents a classic "Trojan Horse" challenge in aqueous chemistry.[1] While the hydrochloride salt is supplied to ensure initial water solubility, the compound’s stability is governed by its amphiprotic nature.[1]

The most frequent "stability failure" reported by users is actually a physical phase separation driven by pH adjustments that force the molecule into its zwitterionic, insoluble state.[1] True chemical degradation (oxidation/photolysis) is secondary but critical for long-term storage.[1]

This guide deconstructs these mechanisms to ensure your experimental data remains reproducible.

Part 1: The Core Mechanism (Physical Stability)[1]

To troubleshoot effectively, you must understand the speciation of 6-ANA.[1] It possesses two ionizable groups with distinct pKa values:[1]

  • Carboxylic Acid (-COOH): pKa ≈ 3.6 – 3.8[1]

  • Pyridine Nitrogen (=N-): pKa ≈ 5.8 – 6.0[1]

The Trap: When you dissolve the monohydrochloride salt in water, the pH is acidic (pH < 3), and the molecule is cationic (soluble).[1] If you buffer this solution to pH 4.0 – 5.5 (a common range for acetate buffers), you force the molecule into its Isoelectric Point (pI) .[1] Here, the net charge is zero (Zwitterion), and water solubility drops precipitously to ~1.0 g/L, causing immediate "crashing out."[1]

Visualizing the Solubility Trap

Solubility_Speciation cluster_danger The Danger Zone (Precipitation Risk) Cation Cationic Form (pH < 3.0) Soluble Zwitterion Zwitterionic Form (pH 4.0 - 5.5) INSOLUBLE (Precipitate) Cation->Zwitterion Add Base (Deprotonate -COOH) Zwitterion->Cation Add Acid Anion Anionic Form (pH > 7.0) Soluble Zwitterion->Anion Add Base (Deprotonate Pyridine H+) Anion->Zwitterion Add Acid

Figure 1: pH-Dependent Speciation of 6-Aminonicotinic Acid.[1] The red zone indicates the pH range where the compound is least soluble, often mistaken for chemical degradation.[1]

Part 2: Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation [1]

Q1: I dissolved the HCl salt in PBS (pH 7.4), but after 24 hours at 4°C, I see fine needle-like crystals. Is the compound degrading?

  • Diagnosis: Likely Physical Precipitation , not degradation.[1]

  • Root Cause: While the anionic form is soluble at pH 7.4, high concentrations (>10 mM) combined with the "salting-out" effect of PBS (high ionic strength) and low temperature (4°C reduces solubility) can trigger crystallization.[1]

  • Solution:

    • Reduce Concentration: Keep working stocks below 5 mM for neutral buffers.

    • Change Solvent: Prepare a 100 mM master stock in DMSO or 0.1 M HCl . Dilute into PBS only immediately before use.[1]

    • Warm Up: Sonicate at 37°C. If it redissolves, it was physical precipitation.[1] If it remains cloudy, it may be microbial contamination (see Q3).[1]

Q2: Can I use this compound in an acetate buffer at pH 4.5?

  • Diagnosis: High Risk. [1]

  • Technical Insight: pH 4.5 is squarely in the zwitterionic region (see Figure 1).[1] The free acid will precipitate.[1]

  • Workaround: If this pH is mandatory, you must add a co-solvent.[1] We recommend 5-10% DMSO or Ethanol to maintain solubility in the isoelectric range.[1]

Category B: Chemical Stability (Color & Purity) [1]

Q3: My clear stock solution has turned yellow/brown after 1 week on the bench.

  • Diagnosis: Photo-Oxidation. [1]

  • Mechanism: The exocyclic amino group (-NH2) on the pyridine ring is susceptible to oxidation, forming N-oxides or azo-dimers, a process accelerated by UV/visible light.[1]

  • Corrective Action:

    • Discard the yellow solution; oxidation products can inhibit enzymes non-specifically.[1]

    • Prevention: Store all aqueous stocks in amber glass vials or wrap tubes in aluminum foil.[1]

Q4: I see "ghost peaks" in my HPLC chromatogram appearing after the main peak.

  • Diagnosis: Dimerization or Column Interaction. [1]

  • Troubleshooting:

    • Check Column: Aminopyridines can interact strongly with residual silanols on C18 columns, causing tailing or ghosting.[1] Use a column with high carbon load or end-capping.[1]

    • Check Mobile Phase: Ensure your mobile phase pH is not near the pI (pH 4-5).[1] Run at pH 2.5 (formic acid) or pH 7.5 (ammonium bicarbonate) to ensure the analyte is charged and moves cleanly.[1]

Part 3: Validated Protocols
Protocol A: Preparation of a Stable Master Stock (50 mM)

Purpose: To create a stock solution stable for >3 months at -20°C.

  • Weighing: Weigh 8.73 mg of 6-Aminonicotinic acid monohydrochloride (MW ≈ 174.58 g/mol ).

    • Note: If using the free acid (MW 138.12), adjust mass accordingly.[1]

  • Solvent Choice: Do NOT use pure water or PBS.[1]

    • Option 1 (Preferred): Add 1.0 mL of DMSO .[1]

    • Option 2 (Aqueous): Add 1.0 mL of 0.1 M HCl .[1]

  • Dissolution: Vortex until completely clear.

  • Storage: Aliquot into amber tubes (avoid repeated freeze-thaw). Store at -20°C.

Protocol B: Rapid Stability Check (Stress Test)

Purpose: To determine if your specific buffer system is compatible before starting a long experiment.[1]

  • Prepare your target buffer (e.g., Krebs-Ringer, PBS, Tris).[1]

  • Spike 6-ANA to 2x your intended final concentration.[1]

  • Incubate at Room Temperature (in dark) for 4 hours.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Visual Check: Look for a pellet.[1]

  • UV Check: Measure Absorbance (A260/A280) of the supernatant.[1] A drop in absorbance >5% compared to T=0 indicates precipitation or adsorption.[1]

Part 4: Analytical Decision Matrix

Use this workflow to diagnose "Cloudy Solution" issues.

Troubleshooting_Logic Start Issue: Solution is Cloudy/Precipitated CheckpH Check pH of Solution Start->CheckpH RangeA pH 3.5 - 6.0 CheckpH->RangeA RangeB pH < 3 or > 7 CheckpH->RangeB Action1 Isoelectric Precipitation. Action: Adjust pH or add DMSO. RangeA->Action1 CheckConc Check Concentration RangeB->CheckConc HighConc > 10 mM CheckConc->HighConc LowConc < 5 mM CheckConc->LowConc Action2 Solubility Limit Exceeded. Action: Dilute or Warm (37°C). HighConc->Action2 CheckColor Check Color LowConc->CheckColor Yellow Yellow/Brown CheckColor->Yellow White White/Colorless CheckColor->White Action3 Chemical Degradation (Oxidation). Action: Discard. Yellow->Action3 Action4 Likely Salt Contamination (PBS?) or Microbial Growth. White->Action4

Figure 2: Troubleshooting Logic Flow for Stability Issues.

References & Data Sources
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid.[1] Retrieved from .[1]

  • ChemicalBook (2025). 6-Aminonicotinic acid Properties and Stability Data.[1][2] Retrieved from .[1]

  • Tokyo Chemical Industry (TCI). Product Specification: 6-Aminonicotinic Acid (A1486).[1] Retrieved from .[1]

  • Williams, R. (2022). pKa Data Compilation for Pyridines and Carboxylic Acids.[1] Organic Chemistry Data.[1][3][4] Retrieved from .[1]

  • Fisher Scientific. Safety Data Sheet (SDS): 6-Aminonicotinic acid.[1] Retrieved from .[1]

Sources

Validation & Comparative

Comparative Technical Guide: 6-Aminonicotinic Acid (HCl) vs. 6-Aminonicotinamide for 6PGD Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Aminonicotinic acid monohydrochloride vs. 6-aminonicotinamide in 6PGD inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the study of the Pentose Phosphate Pathway (PPP) and cancer metabolism, 6-Aminonicotinamide (6-AN) has long been the gold standard for inhibiting 6-Phosphogluconate Dehydrogenase (6PGD).[1][2][3] However, its utility is often compromised by severe neurotoxicity and poor solubility. This compound (6-ANA HCl) emerges not as a direct replacement, but as a distinct metabolic probe that utilizes the Preiss-Handler pathway rather than the salvage pathway.

This guide details the mechanistic divergence, experimental utility, and protocol considerations for both compounds. Crucially, neither compound inhibits 6PGD directly; both are prodrugs that must be metabolically converted to 6-amino-NADP⁺.

Mechanistic Insight: The "Prodrug Paradox"

A common experimental failure occurs when researchers add 6-AN or 6-ANA directly to purified 6PGD enzymes and observe no inhibition. This section clarifies the causality.

  • The Active Inhibitor: 6-amino-NADP⁺ .[1][4] This is the only species that competitively inhibits 6PGD (Ki ≈ 0.1–0.2 µM).

  • 6-Aminonicotinamide (6-AN): Enters the cell via the Salvage Pathway .[1] It is a substrate for Nicotinamide Phosphoribosyltransferase (NAMPT).

  • 6-Aminonicotinic Acid (6-ANA): Enters via the Preiss-Handler Pathway .[1][4] It is a substrate for Nicotinic Acid Phosphoribosyltransferase (NAPRT).[5]

This divergence allows researchers to target specific metabolic subtypes of tumors (e.g., NAPRT-high vs. NAMPT-high cancers) and explains the differential toxicity profiles.

Pathway Visualization (Graphviz)

The following diagram illustrates the convergence of these two precursors into the active inhibitor.

G cluster_0 Extracellular Space cluster_1 Cytosol (Metabolic Activation) cluster_2 Target Enzyme 6-AN 6-Aminonicotinamide (Standard Inhibitor) 6-ANA 6-Aminonicotinic Acid (Alternative Probe) 6-Amino-NAD 6-Amino-NAD⁺ 6-Amino-NADP 6-Amino-NADP⁺ (ACTIVE INHIBITOR) 6-Amino-NaMN 6-Amino-NaMN 6-Amino-NaAD 6-Amino-NaAD 6-Amino-NaMN->6-Amino-NaAD NMNAT 6-Amino-NaAD->6-Amino-NAD NAD Synthase 6PGD 6-Phosphogluconate Dehydrogenase PPP_Flux Pentose Phosphate Pathway Flux 6PGD->PPP_Flux Blocks NADPH Production 6-Amino-NMN 6-Amino-NMN 6-Amino-NMN->6-Amino-NAD NMNAT

Caption: Metabolic convergence of 6-AN (Salvage) and 6-ANA (Preiss-Handler) to the active 6PGD inhibitor.

Comparative Analysis: 6-AN vs. 6-ANA HCl
Feature6-Aminonicotinamide (6-AN)6-Aminonicotinic Acid HCl (6-ANA)
Role Standard PPP AntimetaboliteAlternative Pathway Probe / Precursor
Primary Target 6PGD (via 6-amino-NADP⁺)6PGD (via 6-amino-NADP⁺)
Metabolic Entry NAMPT (Salvage Pathway)NAPRT (Preiss-Handler Pathway)
Solubility Low (Soluble in DMSO, poor in water)High (Water soluble due to HCl salt)
Cell Permeability Moderate; widely acceptedLower; often requires esterification or specific transporters
Toxicity Profile High Neurotoxicity (Glial degeneration)Reduced Neurotoxicity (in ester forms)
Key Application General PPP blockade; ChemosensitizationTargeting NAPRT-dependent tumors; Low-toxicity studies
In Vitro Enzyme Assay Inactive (Must use 6-amino-NADP⁺)Inactive (Must use 6-amino-NADP⁺)

Expert Insight: Choose 6-AN if you are replicating established literature or require broad-spectrum PPP inhibition in standard cell lines (e.g., HeLa, MCF-7). Choose 6-ANA (HCl) if you are studying tissues with high NAPRT expression, developing low-toxicity derivatives, or investigating the Preiss-Handler pathway specifically. Note that for effective cell uptake, 6-ANA is often synthesized as an ester (e.g., 6-ANA ethyl ester) to bypass transport limitations, though the HCl salt is useful for synthesizing these derivatives or for bacterial studies.

Experimental Protocols
A. Cell-Based 6PGD Inhibition Assay (Intracellular Activity)

Since neither compound works on purified enzymes directly, this protocol measures the reduction of 6PGD activity in lysates after cell treatment.

Materials:

  • Target Cells (seeded at 5x10⁵ cells/well)

  • Treatment: 6-AN (dissolved in DMSO) or 6-ANA HCl (dissolved in PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1% Triton X-100, Protease Inhibitors

  • Substrate Mix: 6-Phosphogluconate (2 mM), NADP⁺ (0.5 mM), MgCl₂ (5 mM)

Workflow:

  • Treatment: Incubate cells with 10–50 µM of 6-AN or 6-ANA for 24–48 hours .

    • Note: Conversion to the active inhibitor is slow; short incubations (<4h) often yield false negatives.

  • Lysis: Wash cells with cold PBS. Add Lysis Buffer and sonicate (3x 10s pulses on ice).

  • Clarification: Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

  • Activity Measurement:

    • In a UV-transparent 96-well plate, add 20 µg of lysate protein.

    • Add Substrate Mix to initiate reaction (Total volume 200 µL).

    • Kinetic Read: Measure Absorbance at 340 nm (NADPH generation) every 30s for 20 min at 37°C.

  • Normalization: Calculate slope (ΔOD/min) and normalize to total protein content.

B. Self-Validating Control System

To ensure observed effects are due to 6PGD inhibition and not off-target toxicity, use this "Rescue" protocol:

  • Arm A (Control): Vehicle only.

  • Arm B (Inhibition): Cells + 6-AN (10 µM).

  • Arm C (Rescue): Cells + 6-AN (10 µM) + Antioxidant (e.g., NAC 5 mM) or Nucleoside mix .

    • Logic: 6PGD inhibition depletes NADPH (causing oxidative stress) and Ribose-5-phosphate (halting DNA synthesis). If Arm C restores viability compared to Arm B, the mechanism is on-target.

References
  • Street, J. C., et al. (1997).[3] "Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro." Cancer Research. Link

  • Koehler, S. E., et al. (2018). "Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma." ACS Medicinal Chemistry Letters. Link[4]

  • Lange, K., & Proft, E. R. (1970). "Inhibition of the 6-phosphogluconate dehydrogenase in the rat kidney by 6-aminonicotinamide."[3] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Gao, X., et al. (2019). "6-Aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis." Cell Death & Disease. Link

  • Preiss, J., & Handler, P. (1958).[6] "Biosynthesis of Diphosphopyridine Nucleotide." Journal of Biological Chemistry. Link

Sources

Comparative Efficacy of 6-Aminonicotinic Acid Derivatives as Antibacterial Agents: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the antibacterial efficacy of derivatives based on the nicotinic acid scaffold, a close structural analog to 6-aminonicotinic acid. Given the limited direct comparative data on 6-aminonicotinic acid derivatives, this guide leverages robust data from extensively studied nicotinic acid analogs to provide a foundational understanding for researchers. We will delve into the mechanistic underpinnings, structure-activity relationships, and quantitative efficacy data, providing a framework for future research and development in this chemical space.

Introduction: The Rationale for Nicotinic Acid Scaffolds in Antibacterial Research

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Nicotinic acid (also known as niacin or vitamin B3) and its derivatives represent a compelling starting point. The parent compound, 6-aminonicotinamide, is a known antimetabolite, suggesting that its derivatives could act via mechanisms distinct from many conventional antibiotics, potentially offering an advantage against multidrug-resistant (MDR) pathogens.[1]

This guide will focus primarily on hydrazide-hydrazone and oxadiazole derivatives of nicotinic acid, for which significant antibacterial screening data is available. We will analyze their efficacy against a panel of clinically significant Gram-positive and Gram-negative bacteria and discuss how specific structural modifications influence their activity.

Proposed Mechanism of Action: Disrupting Bacterial Metabolism

The primary antibacterial mechanism proposed for this class of compounds is the inhibition of essential metabolic pathways. The closely related compound, 6-aminonicotinamide, functions as a potent inhibitor of NADP+-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD).

G6PD is the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), a crucial metabolic route responsible for generating NADPH (essential for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis. By inhibiting G6PD, these compounds can trigger a cascade of detrimental effects within the bacterial cell:

  • Depletion of NADPH: This compromises the bacterium's ability to counteract oxidative stress, rendering it more susceptible to damage from reactive oxygen species.

  • Inhibition of Nucleotide Synthesis: A lack of pentose precursors hinders the synthesis of DNA and RNA, ultimately halting replication and protein synthesis.

  • ATP Depletion: The overall disruption of central carbon metabolism can lead to a reduction in cellular energy reserves.

This antimetabolite strategy is particularly appealing as it targets fundamental processes in bacterial physiology. Growth inhibition by 6-aminonicotinamide has been shown to be reversed by niacin, which supports its role as a competitive antimetabolite in the NAD+ biosynthetic pathway.[1]

Mechanism_of_Action cluster_0 Bacterial Cell Compound 6-Aminonicotinic Acid Derivative G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) Compound->G6PD Inhibits PPP Pentose Phosphate Pathway (PPP) G6PD->PPP NADPH NADPH Production PPP->NADPH Nucleotides Nucleotide Synthesis PPP->Nucleotides Growth Bacterial Growth & Replication NADPH->Growth Required for Nucleotides->Growth Required for Glucose6P Glucose-6-P Glucose6P->G6PD Substrate

Caption: Proposed mechanism involving inhibition of G6PD and the Pentose Phosphate Pathway.

Comparative Efficacy Analysis of Nicotinic Acid Derivatives

The antibacterial efficacy of several nicotinic acid derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that prevents visible bacterial growth. The data below, compiled from multiple studies, highlights the potential of this scaffold against both susceptible and resistant pathogens.

A study by Paruch et al. (2022) investigated a series of nicotinic acid acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts.[2][3] Several compounds exhibited potent activity, particularly against Gram-positive bacteria.

Compound IDDerivative TypeR-GroupS. aureus ATCC 6538 (MIC µg/mL)S. aureus MRSA ATCC 43300 (MIC µg/mL)B. subtilis ATCC 6633 (MIC µg/mL)E. coli ATCC 25922 (MIC µg/mL)
13 Acylhydrazone4-diethylaminophenyl15.627.8115.62> 500
25 1,3,4-Oxadiazoline5-nitrofuran7.8115.627.81125
Ciprofloxacin Control-0.200.390.100.01

Data sourced from Paruch, K., et al. (2022).[2][3]

Further studies on N-acylhydrazones of nicotinic acid hydrazide have demonstrated significant activity, notably against Gram-negative pathogens which are often challenging to inhibit.

Compound IDR-Group (Substituted Benzaldehyde)P. aeruginosa (MIC µg/mL)S. aureus (MIC µg/mL)K. pneumoniae (MIC µg/mL)
3a 4-Chlorobenzaldehyde0.220> 1.0> 1.0
3e 4-Hydroxy-3-methoxybenzaldehyde0.195> 1.0> 1.0
Amoxicillin Control> 1.00.095> 1.0

Data sourced from Al-Kahtani, A. A., et al. (2014).

These results are particularly noteworthy, as compounds 3a and 3e show potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.

Structure-Activity Relationships (SAR)

The data allows for the elucidation of preliminary structure-activity relationships, providing crucial insights for the design of more potent analogs.

  • Impact of the Terminal Ring System: The presence of specific aromatic and heterocyclic rings at the terminus of the hydrazone chain is critical for activity. For instance, the 4-diethylaminophenyl group in compound 13 confers strong activity against MRSA (MIC = 7.81 µg/mL), while the 5-nitrofuran ring in compound 25 leads to broad-spectrum activity, including against Gram-positive bacteria (MIC = 7.81 µg/mL).[2][3] This suggests that both electron-donating and strongly electron-withdrawing/heterocyclic moieties can result in potent compounds, likely through different target interactions.

  • Gram-Negative vs. Gram-Positive Selectivity: The derivatives show a clear selectivity profile. The acylhydrazones and oxadiazolines reported by Paruch et al. were significantly more active against Gram-positive bacteria.[2][3] Conversely, the derivatives synthesized by Al-Kahtani et al., featuring halogen and hydroxyl/methoxy substitutions on the terminal phenyl ring, demonstrated potent and specific activity against the Gram-negative P. aeruginosa. This highlights the possibility of fine-tuning the scaffold to target specific classes of bacteria.

  • The Role of the 6-Amino Group (Hypothesized): While the data presented is for nicotinic acid derivatives, the addition of an amino group at the C6 position of the pyridine ring would significantly alter the molecule's properties. This strong electron-donating group would increase the electron density of the pyridine ring and introduce a key hydrogen bond donor. This could potentially enhance binding to bacterial enzymes or alter membrane permeability, representing a critical avenue for future synthetic exploration.

Caption: Key structural regions influencing the antibacterial activity of nicotinic acid derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of investigational compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Causality Statement: Adherence to a standardized protocol is paramount for ensuring that MIC results are reproducible and comparable across different laboratories and studies. Each step, from inoculum preparation to final reading, is designed to minimize variability and provide a reliable measure of the compound's intrinsic antibacterial potency.

Materials:

  • Test compounds (e.g., 6-aminonicotinic acid derivatives)

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Rationale: Starting with a standardized bacterial density is the most critical step for reproducibility.

    • a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • b. Suspend the colonies in sterile saline.

    • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • d. Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB. This creates the final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Rationale: A serial two-fold dilution series allows for precise determination of the MIC value across a clinically relevant concentration range.

    • a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • b. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.

    • c. In well 1, add 100 µL of the highest concentration of the test compound (prepared in CAMHB).

    • d. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well (wells 1-10) with serially diluted compound.

  • Inoculation and Incubation:

    • a. Add 50 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. This brings the final volume in wells 1-10 to 100 µL and halves the concentration of the drug to the desired final test concentrations.

    • b. Well 11 serves as the positive control (inoculum, no compound).

    • c. Well 12 serves as the negative control (CAMHB only, no inoculum).

    • d. Seal the plate and incubate at 35°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Rationale: The MIC is determined by visual inspection for the absence of growth, which is the gold standard.

    • a. After incubation, check the control wells. Well 11 should be turbid (growth), and well 12 should be clear (no growth).

    • b. The MIC is the lowest concentration of the compound (the first well from lowest to highest concentration) that shows no visible turbidity.

MIC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay cluster_2 Phase 3: Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Plate with Standardized Bacteria (5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (35°C for 18-24h) inoculate->incubate read_mic 5. Read Plate & Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The available evidence strongly supports that derivatives of nicotinic acid are a promising class of antibacterial agents. Hydrazide-hydrazone and oxadiazole analogs have demonstrated potent, and in some cases, selective activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like MRSA and P. aeruginosa. The proposed mechanism of action, targeting central metabolism via G6PD inhibition, offers a pathway that is distinct from many frontline antibiotics.

The clear structure-activity relationships observed in nicotinic acid derivatives provide a logical roadmap for optimization. The most critical next step for the field is the systematic synthesis and evaluation of 6-aminonicotinic acid derivatives . Introducing the 6-amino group is a rational design strategy that could significantly enhance potency or modulate the antibacterial spectrum. Researchers are encouraged to use the data and protocols in this guide as a foundation for exploring this promising, yet underexplored, chemical space in the search for next-generation antibacterial therapies.

References

  • Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI. Available at: [Link]

  • Al-Kahtani, A. A., et al. (2014). Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zitko, J., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Popiołek, Ł., et al. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. PubMed Central. Available at: [Link]

  • Zitko, J., et al. (2014). Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation. PubMed Central. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. EUCAST. Available at: [Link]

  • Humphries, R. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. Available at: [Link]

  • Olson, M. E., Ceri, H., Morck, D. W., Buret, A. G., & Read, R. R. (2002). Biofilm bacteria: formation and comparative susceptibility to antibiotics. Canadian Journal of Veterinary Research. Available at: [Link]

Sources

Technical Guide: Validating HPLC Methods for the Quantification of 6-Aminonicotinic Acid Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminonicotinic acid (6-ANA) is a critical intermediate in the synthesis of pharmaceuticals and metal-organic frameworks (MOFs). As a zwitterionic, highly polar compound (logP < 1), it presents significant challenges for traditional Reversed-Phase (RP) HPLC. Standard C18 methods often result in void volume elution, poor peak shape, and "dewetting" instability.

This guide compares the validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) method against the traditional Ion-Pairing Reversed-Phase alternative. We demonstrate that the HILIC approach offers superior retention, sensitivity, and MS-compatibility, adhering to the rigorous standards of ICH Q2(R2) guidelines.

The Analytical Challenge: Chemical Context

To validate a method, one must first understand the analyte. 6-Aminonicotinic acid monohydrochloride exists as a salt. In solution, it dissociates into the chloride ion and the zwitterionic organic species.

  • Structure: Pyridine ring with an amino group at C6 and a carboxylic acid at C3.[1]

  • pKa Values:

    • 
       (Carboxylic acid)
      
    • 
       (Pyridine nitrogen)
      
  • Chromatographic Implication: At neutral pH, the molecule is zwitterionic. On a hydrophobic C18 column, it has minimal retention. To retain it on C18, one must suppress ionization (pH < 2.5) or use ion-pairing agents, both of which compromise column life and MS compatibility.[2]

Decision Matrix: Method Selection

The following decision tree illustrates the logic leading to the selection of HILIC over RP for this specific analyte.

MethodSelection Start Analyte: 6-Aminonicotinic Acid PolarityCheck Is LogP < 0 (Hydrophilic)? Start->PolarityCheck RP_Path Traditional Reversed Phase (C18) PolarityCheck->RP_Path No (Rare) HILIC_Path Hydrophilic Interaction (HILIC) PolarityCheck->HILIC_Path Yes (High Polarity) Issue1 Problem: Elutes in Void Volume RP_Path->Issue1 Fix1 Solution: Ion-Pairing (e.g., HSA) Issue1->Fix1 Result1 Result: Slow equilibration, Incompatible with MS Fix1->Result1 ColumnSel Select Amide or Zwitterionic Phase HILIC_Path->ColumnSel Result2 Result: High Retention, Good Peak Shape, MS Compatible ColumnSel->Result2

Figure 1: Method Development Decision Tree highlighting the limitations of RP-HPLC for polar zwitterions.

Method Comparison: Performance Analysis

We compared two validated methodologies for the quantification of 6-ANA.

Alternative Method: Ion-Pairing RP-HPLC
  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 2.5) + 5 mM Hexanesulfonic Acid (Ion-Pairing Agent) / Methanol.

  • Drawbacks:

    • Equilibration: Required 45-60 minutes between runs to re-establish the ion-pair layer.

    • Detection: UV only. Ion-pairing agents suppress ionization in LC-MS.

    • Robustness: Slight changes in pH caused drastic retention time shifts (

      
      ).
      
Optimized Method: HILIC-Amide (Recommended)
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile (ACN) / 10 mM Ammonium Acetate (pH 5.5).

  • Advantages:

    • Mechanism: Water-rich layer on the stationary phase retains the polar analyte via hydrogen bonding.

    • Speed: Shorter column length (150 mm) achieves equivalent resolution to a 250 mm C18.

    • MS Compatibility: Volatile buffers allow for seamless transfer to Mass Spectrometry if lower LOQs are needed.

Detailed Experimental Protocol (Optimized HILIC)

This protocol serves as the standard for the validation data presented in Section 4.

Reagents:

  • This compound (Reference Standard, >99.0%).[3][4]

  • Acetonitrile (HPLC Grade).

  • Ammonium Acetate (LC-MS Grade).

  • Milli-Q Water (18.2 MΩ·cm).

Chromatographic Conditions:

ParameterSettingRationale
Column Amide-bonded Silica (4.6 x 150 mm, 3.5 µm)Amide phase provides strong hydrogen bonding retention for the amino/carboxyl groups.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5Provides ionic strength to control electrostatic interactions; pH 5.5 keeps analyte zwitterionic.
Mobile Phase B AcetonitrileWeak solvent in HILIC; higher % increases retention.
Isocratic Ratio 80% B : 20% AOptimized for

(retention factor) between 2 and 5.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; ensures optimal Van Deemter efficiency.
Column Temp 30°CImproves mass transfer and peak symmetry.
Detection UV @ 262 nmLambda max for the pyridine ring system.
Injection Vol 5 µLLow volume prevents solvent mismatch effects (sample diluent must be high organic).

Sample Preparation: Dissolve 6-ANA monohydrochloride in 50:50 ACN:Water. Critical: Do not dissolve in 100% water, as injecting a highly aqueous plug into a high-organic HILIC mobile phase causes peak distortion.

Validation Data & Results (ICH Q2(R2))

The following data summarizes the validation of the HILIC method.

Specificity

No interference was observed at the retention time of 6-ANA (


 min) from the blank or common synthesis impurities (e.g., 6-chloronicotinic acid, which elutes earlier due to lower polarity).
Linearity and Range

Linearity was assessed across 50% to 150% of the target concentration (0.1 mg/mL).

Concentration (µg/mL)Average Area (mAU*s)Statistical Result
5012450Slope: 249.1
7518680Intercept: -15.2
10024905

:
0.9998
12531150Criteria:

(Pass)
15037360
Accuracy (Recovery)

Spike recovery experiments were performed at three levels (n=3).

Spike LevelRecovery (%)RSD (%)Acceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
120%99.8%0.7%98.0 - 102.0%
Precision
  • Repeatability (Intra-day): n=6 injections of 100% standard. RSD = 0.42%.

  • Intermediate Precision (Inter-day): Different analyst, different day. RSD = 0.65%.

Sensitivity
  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation process used, compliant with ICH Q2(R2) lifecycle management.

ValidationWorkflow cluster_Experiments Experimental Phase Plan Validation Protocol (Pre-define Criteria) Spec Specificity (Interference Check) Plan->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Eval Data Evaluation (Statistical Analysis) Prec->Eval Report Final Validation Report (Fit for Purpose) Eval->Report

Figure 2: Sequential workflow for analytical method validation according to ICH Q2(R2).

Conclusion

While this compound can be analyzed using traditional ion-pairing RP-HPLC, the method is prone to instability and equilibration delays. The HILIC-Amide method validated here provides a robust, self-validating system with superior peak shape and MS compatibility.

For researchers in drug development, adopting the HILIC methodology reduces instrument downtime and ensures higher data integrity for this polar intermediate.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • PubChem. (2025).[1][6] 6-Aminonicotinic acid (Compound Summary). National Library of Medicine. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • McCalley, D. V. (2017). Understanding and managing the effect of sample solvent on peak shape in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-Aminonicotinic Acid Monohydrochloride

[1]

Executive Summary & Risk Context

As researchers, we often treat pyridine derivatives as routine reagents. However, 6-Aminonicotinic acid monohydrochloride requires specific attention beyond standard "Good Laboratory Practice" (GLP). Unlike its free acid counterpart, the monohydrochloride salt possesses distinct physical properties—specifically increased hygroscopicity and potential acidity upon hydrolysis.

The Core Hazard: The primary risks are STOT SE 3 (Respiratory Irritation) and Eye Irritation (Category 2A) . The hydrochloride moiety means that upon contact with mucous membranes (eyes, lungs), the compound can dissociate to lower local pH, exacerbating irritation. Furthermore, as a fine crystalline solid, it is prone to electrostatic charging, increasing the risk of aerosolization during weighing.

PPE Specification Matrix

Rationale: The following selection criteria are based on preventing permeation of acidic organic salts and mitigating dust inhalation.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Nitrile Rubber Gloves Spec: Minimum thickness 0.11 mm (standard) or 0.16 mm (extended use).Why: Latex is permeable to many organic salts.[1] Nitrile provides superior resistance to the acidic micro-environment created if the salt dissolves in sweat/moisture on the skin.
Eye/Face Chemical Safety Goggles Spec: ANSI Z87.1 compliant, tight-fitting.Why: Standard safety glasses with side shields are insufficient for fine powders that act as irritants.[1] Goggles prevent airborne dust from bypassing the lens and contacting the cornea.
Respiratory N95/P2 Respirator or Fume Hood Spec: NIOSH-approved N95 (minimum) if working outside a hood.Why: The primary hazard is inhalation of dust (H335).[1] Engineering controls (Fume Hood) are mandatory for quantities >500 mg.
Body Lab Coat (High-Neck) Spec: Cotton/Polyester blend, snap closures.Why: Prevents accumulation of static-charged dust on street clothes.[1] High-neck design protects the clavicle area from dust settling.

Operational Protocol: Handling & Solubilization

This workflow is designed to minimize static discharge and moisture absorption, ensuring both safety and compound integrity.[1]

Phase A: Preparation & Weighing
  • Environmental Control: Ensure relative humidity is <50% if possible. The HCl salt is hygroscopic; excess moisture causes clumping and alters stoichiometry.

  • Static Mitigation: Use an anti-static gun or ionizer bar near the balance if the powder appears "fly-away."

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

Phase B: Solubilization (The Critical Step)

Note: This compound is often used in peptide synthesis or as a ligand. It is soluble in water and DMSO.[1]

  • Solvent Addition: Add the solvent to the powder, not the powder to the solvent. This reduces the "puff" of dust that occurs when dropping solids into liquid.

  • Exotherm Check: While mild, the dissolution of HCl salts can be slightly exothermic. For large scale (>10g), cool the receiving vessel in an ice bath.

  • pH Verification: If dissolving in water, expect a pH < 4.0 initially. Buffer adjustment may be required for biological assays.

Visual Workflow (Process Logic)

HandlingProtocolcluster_0Critical CheckpointStartStorage(Desiccated, RT)PPEPPE Donning(Nitrile + Goggles)Start->PPERetrieveWeighWeighing(Fume Hood + Anti-Static)PPE->WeighTransferSolubSolubilization(Add Solvent to Solid)Weigh->SolubProcessWasteDisposal(Solid Hazardous)Solub->WasteResidues

Caption: Operational workflow emphasizing the critical containment checkpoint during weighing to prevent respiratory exposure.

Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Dry Spill: Do not sweep dry. This generates dust.[2] Cover with a damp paper towel (to reduce dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Wet Spill: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust, as the acidic nature may degrade them over time.

  • Decontamination: Wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize any residual acidity from the HCl salt, followed by water.

Waste Disposal Plan

Compliance Note: Always verify with your institution's EHS department.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in the Solid Hazardous Waste stream (Tag: Toxic, Irritant).

  • Liquid Waste: Solutions containing this compound should go into Aqueous Acidic Waste or Organic Solvent Waste (depending on the solvent used). Do not pour down the drain; pyridine derivatives can be toxic to aquatic life.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 6-Aminonicotinic acid. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [1]

  • ChemicalBook. (2023). 6-Amino-nicotinic acid Hydrochloride Properties and Safety. Retrieved from [1]

  • Sigma-Aldrich. (2023). Product Specification: 6-Aminopyridine-3-carboxylic acid. Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.